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Core Science & Biosynthesis

Foundational

Chemical structure and molecular weight of 2-Bromo-4-methyl-5-nitrobenzoic acid

Introduction 2-Bromo-4-methyl-5-nitrobenzoic acid is a polysubstituted aromatic carboxylic acid. Its unique arrangement of a bromine atom, a methyl group, and a nitro group on the benzoic acid framework makes it a potent...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Bromo-4-methyl-5-nitrobenzoic acid is a polysubstituted aromatic carboxylic acid. Its unique arrangement of a bromine atom, a methyl group, and a nitro group on the benzoic acid framework makes it a potentially valuable intermediate in synthetic organic chemistry. The presence of multiple functional groups with distinct electronic properties—the electron-donating methyl group and the electron-withdrawing bromine and nitro groups—offers a versatile platform for further chemical modifications. This guide provides a comprehensive overview of its chemical structure, molecular weight, a plausible synthetic pathway, and its potential applications in research and development, particularly for professionals in drug discovery and materials science. While this compound is not extensively documented in commercial or academic literature, its properties and synthesis can be reliably inferred from established chemical principles and data from structurally related molecules.

Chemical Structure and Molecular Properties

The chemical structure of 2-Bromo-4-methyl-5-nitrobenzoic acid is defined by a benzene ring substituted with a carboxylic acid group at position 1, a bromine atom at position 2, a methyl group at position 4, and a nitro group at position 5.

Molecular Formula and Weight

Based on its structure, the molecular formula is determined to be C₈H₆BrNO₄.

The molecular weight is calculated as follows:

  • Carbon: 8 * 12.011 u = 96.088 u

  • Hydrogen: 6 * 1.008 u = 6.048 u

  • Bromine: 1 * 79.904 u = 79.904 u

  • Nitrogen: 1 * 14.007 u = 14.007 u

  • Oxygen: 4 * 15.999 u = 63.996 u

Total Molecular Weight: 260.043 g/mol

Structural Representation

Caption: Chemical structure of 2-Bromo-4-methyl-5-nitrobenzoic acid.

Physicochemical Properties (Predicted)

Direct experimental data for 2-Bromo-4-methyl-5-nitrobenzoic acid is scarce. However, we can predict its properties based on data from analogous compounds.

PropertyPredicted ValueBasis for Prediction and Insights
Physical State White to light yellow crystalline solidStructurally similar compounds like 2-bromo-4-nitrobenzoic acid and 5-bromo-2-methyl-3-nitrobenzoic acid are solids at room temperature.[1][2]
Melting Point 160-180 °CThe melting point is influenced by the substitution pattern. For comparison, 2-bromo-4-methylbenzoic acid melts at 143-147 °C, and the addition of a nitro group generally increases the melting point due to stronger intermolecular forces. 2-bromo-5-nitrobenzoic acid has a melting point of 180-181 °C.[3]
Solubility Sparingly soluble in water, soluble in organic solvents like ethanol, acetone, and DMSO.The carboxylic acid group provides some water solubility, but the aromatic ring and bromine atom confer significant hydrophobicity. This solubility profile is typical for substituted benzoic acids.[1]
Acidity (pKa) ~2.5 - 3.5The carboxylic acid is acidic. The presence of electron-withdrawing groups (bromo and nitro) increases the acidity compared to benzoic acid (pKa 4.2).

Proposed Synthesis Pathway

A logical and efficient synthesis of 2-Bromo-4-methyl-5-nitrobenzoic acid would involve the nitration of 2-bromo-4-methylbenzoic acid. This precursor is commercially available.

Reaction Principle

The synthesis is based on electrophilic aromatic substitution. The starting material, 2-bromo-4-methylbenzoic acid, has three substituents on the benzene ring that direct the position of the incoming nitro group (-NO₂).

  • -COOH (Carboxylic acid): A deactivating, meta-directing group.

  • -Br (Bromo): A deactivating, ortho-, para-directing group.

  • -CH₃ (Methyl): An activating, ortho-, para-directing group.

The directing effects of these groups must be considered to predict the regioselectivity of the nitration. The position of nitration will be a result of the combined directing influences of the existing substituents. The most activated available position that is sterically accessible will be favored. In this case, the position C5 is ortho to the activating methyl group and meta to the deactivating carboxylic acid and bromo groups, making it the most likely site for nitration.

Synthesis_Pathway start 2-Bromo-4-methylbenzoic acid reagents Reagents:HNO₃ / H₂SO₄Conditions:0-10 °C start->reagents product 2-Bromo-4-methyl-5-nitrobenzoic acid reagents->product Nitration

Caption: Proposed synthesis of 2-Bromo-4-methyl-5-nitrobenzoic acid via nitration.

Experimental Protocol

This protocol is adapted from standard procedures for the nitration of substituted benzoic acids.[4][5]

  • Preparation of the Nitrating Mixture:

    • In a flask, cautiously add concentrated nitric acid (1.0 eq) to concentrated sulfuric acid (2-3 volumes) while cooling in an ice-salt bath to maintain a temperature below 10 °C.

  • Dissolution of Starting Material:

    • In a separate reaction vessel, dissolve 2-bromo-4-methylbenzoic acid (1.0 eq) in concentrated sulfuric acid. Cool this mixture to 0-5 °C in an ice-salt bath with efficient stirring.

  • Nitration Reaction:

    • Slowly add the prepared nitrating mixture dropwise to the solution of 2-bromo-4-methylbenzoic acid. It is critical to maintain the reaction temperature below 10 °C to minimize the formation of side products, such as dinitrated species or oxidation of the methyl group.[4]

  • Reaction Monitoring and Quenching:

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once the starting material is consumed, pour the reaction mixture slowly onto crushed ice with vigorous stirring.

  • Isolation and Purification:

    • The solid product will precipitate out of the aqueous solution.

    • Collect the precipitate by vacuum filtration.

    • Wash the solid thoroughly with cold water to remove residual acids.

    • The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

Potential Applications in Research and Drug Development

Substituted bromo-nitrobenzoic acids are valuable building blocks in medicinal chemistry and materials science.[6][7]

  • Pharmaceutical Intermediates: The bromine atom provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of more complex molecular architectures. The nitro group can be readily reduced to an amine, which can then be further functionalized. This versatility makes compounds like 2-Bromo-4-methyl-5-nitrobenzoic acid attractive starting materials for the synthesis of novel therapeutic agents.[7]

  • Agrochemical Synthesis: Similar to its applications in pharmaceuticals, this compound can serve as a precursor for the development of new herbicides and pesticides.[1]

  • Materials Science: The rigid, functionalized aromatic core can be incorporated into polymers or other materials to impart specific electronic or physical properties. The nitro group, being a strong chromophore, can be useful in the synthesis of dyes and other photoactive materials.[7]

Conclusion

2-Bromo-4-methyl-5-nitrobenzoic acid, while not a widely cataloged chemical, represents a synthetically accessible and potentially valuable molecule for researchers in the chemical sciences. Its structure offers multiple points for chemical modification, making it a versatile intermediate. The in-depth analysis of its predicted properties and a well-defined synthetic route provided in this guide should empower researchers to synthesize and explore the utility of this compound in their respective fields of drug discovery, agrochemical development, and materials science.

References

  • PubChem. (n.d.). 2-Bromo-5-nitrobenzoic acid. Retrieved from [Link]

  • Chegg. (2024, February 19). Solved synthesis of 2-bromo-5-nitrobenzoic acid from. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Landscape: 3-Bromo-5-nitrobenzoic Acid in Research and Development. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-bromo-3-nitrobenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-5-chloro-4-nitro-benzoic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-bromo-3-methylbenzoic acid. Retrieved from [Link]

  • ChemBK. (2024, April 9). 5-Bromo-2-Methyl-3-Nitrobenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-Bromo-5-nitrobenzoate. Retrieved from [Link]

  • Quora. (2021, April 2). How to synthesize 4-bromo-3-nitrobenzoic acid from benzene? What are the reactions. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2-chloro-5-nitrobenzoic acid. Retrieved from [Link]

  • Truman ChemLab. (2017). Nitration of Benzoic Acid. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 8). Nitration of MethylBenzoate and Nitration of Bromobenzene [Video]. YouTube. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to 2-Bromo-4-methyl-5-nitrobenzoic Acid and its Structural Isomers for Advanced Research

For the Attention of Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of 2-Bromo-4-methyl-5-nitrobenzoic acid, a substituted aromatic carboxylic acid. Due...

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-4-methyl-5-nitrobenzoic acid, a substituted aromatic carboxylic acid. Due to the limited availability of data for this specific molecule in public databases, this guide will also draw upon in-depth analysis of its close structural isomers and precursors to provide a predictive framework for its synthesis, properties, and potential applications. This approach is designed to empower researchers with the foundational knowledge required to explore this and related chemical entities.

Core Identifiers and Nomenclature

A thorough search of chemical databases indicates that a specific CAS Registry Number has not been assigned to 2-Bromo-4-methyl-5-nitrobenzoic acid, suggesting it is a novel or less-documented compound. For clarity and future reference, its key identifiers are detailed below, alongside those of its pertinent isomers.

Identifier2-Bromo-4-methyl-5-nitrobenzoic acid (Predicted)2-Bromo-4-nitrobenzoic Acid2-Bromo-5-nitrobenzoic Acid
CAS Number Not Assigned16426-64-5[1]943-14-6[2]
Molecular Formula C₈H₆BrNO₄C₇H₄BrNO₄[1]C₇H₄BrNO₄[2]
Molecular Weight 260.04 g/mol 246.01 g/mol 246.01 g/mol [2]
IUPAC Name 2-Bromo-4-methyl-5-nitrobenzoic acid2-Bromo-4-nitrobenzoic acid2-Bromo-5-nitrobenzoic acid
SMILES C1=C(C(=C(C=C1[O-])Br)C(=O)O)CC1=CC(=C(C=C1[O-])C(=O)O)BrC1=C(C=C(C(=C1)Br)C(=O)O)[O-]
InChI InChI=1S/C8H6BrNO4/c1-4-2-6(10(13)14)7(9)5(3-4)8(11)12/h2-3H,1H3,(H,11,12)InChI=1S/C7H4BrNO4/c8-6-3-4(9(12)13)1-2-5(6)7(10)11/h1-3H,(H,10,11)[1]InChI=1S/C7H4BrNO4/c8-6-2-1-4(9(12)13)3-5(6)7(10)11/h1-3H,(H,10,11)

Proposed Synthesis and Mechanistic Considerations

The synthesis of 2-Bromo-4-methyl-5-nitrobenzoic acid can be logically approached through the electrophilic nitration of 2-bromo-4-methylbenzoic acid. The directing effects of the substituents on the benzene ring are crucial in determining the regioselectivity of this reaction. The bromine atom is an ortho-, para-director, while the carboxylic acid and methyl groups are also ortho-, para-directing. However, the steric hindrance from the existing substituents will play a significant role.

A plausible synthetic route is outlined below:

G cluster_reactants Reactants cluster_product Product A 2-Bromo-4-methylbenzoic Acid C 2-Bromo-4-methyl-5-nitrobenzoic Acid A->C Electrophilic Aromatic Substitution (Nitration) B Nitrating Mixture (HNO3, H2SO4)

Caption: Proposed synthesis of 2-Bromo-4-methyl-5-nitrobenzoic acid.

Detailed Experimental Protocol: Synthesis of a Structural Isomer (2-Bromo-5-nitrobenzoic Acid)

This protocol for the synthesis of 2-bromo-5-nitrobenzoic acid can be adapted for the synthesis of the target molecule, with adjustments to the starting material.

Materials:

  • 2-Bromobenzoic acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Deionized water

  • Beakers

  • Magnetic stirrer and stir bar

  • Vacuum filtration apparatus (Buchner funnel, filter flask, vacuum source)

  • Filter paper

Procedure:

  • In a beaker, carefully prepare a nitrating mixture by adding 12 mL of concentrated nitric acid to 25 mL of concentrated sulfuric acid, while cooling in an ice bath.

  • To this cold, stirred nitrating mixture, slowly add 9.90 g (49.3 mmol) of 2-bromobenzoic acid. Maintain the temperature below 5°C throughout the addition.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for 1 hour.

  • Carefully pour the reaction mixture into a beaker containing approximately 200 mL of an ice-water slurry.

  • A white precipitate of 2-bromo-5-nitrobenzoic acid will form.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with cold deionized water to remove any residual acid.

  • Dry the product under vacuum. The expected yield is approximately 96%.[2]

Physicochemical Properties (Predicted and Comparative)

The physicochemical properties of 2-Bromo-4-methyl-5-nitrobenzoic acid can be extrapolated from its structural analogues.

Property2-Bromo-4-methyl-5-nitrobenzoic acid (Predicted)2-Bromo-4-nitrobenzoic Acid2-Bromo-5-nitrobenzoic Acid
Melting Point Expected to be a solid at room temperature.167-171 °C180-181 °C[2]
Boiling Point High, likely decomposes before boiling at atmospheric pressure.Not reportedNot reported
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol, DMSO, and acetone.Soluble in organic solvents, limited solubility in water.[1]Soluble in organic solvents.
Appearance Likely a white to off-white crystalline solid.White to yellow powder/crystalLight beige to pale brown powder

Safety, Handling, and Disposal

As a nitro-bromo-substituted aromatic carboxylic acid, 2-Bromo-4-methyl-5-nitrobenzoic acid should be handled with care, assuming it possesses hazards similar to its analogues.

  • Hazard Classification: Expected to be an irritant to the skin, eyes, and respiratory system.

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Potential Applications and Research Significance

Substituted nitrobenzoic acids are valuable intermediates in organic synthesis, particularly in the pharmaceutical and agrochemical industries. The presence of bromo, methyl, and nitro groups on the aromatic ring of 2-Bromo-4-methyl-5-nitrobenzoic acid offers multiple sites for further functionalization.

  • Pharmaceutical Synthesis: The carboxylic acid group can be converted to esters, amides, or other derivatives. The nitro group can be reduced to an amine, which is a key functional group in many bioactive molecules. The bromine atom can participate in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form carbon-carbon and carbon-heteroatom bonds.

  • Agrochemical Research: Similar structures are explored for their potential herbicidal and pesticidal activities.

  • Materials Science: The molecule could serve as a building block for the synthesis of novel polymers or functional materials.

Analytical Characterization

The structure of the synthesized 2-Bromo-4-methyl-5-nitrobenzoic acid would be confirmed using standard analytical techniques.

Experimental Workflow for Characterization

G A Synthesized Product B NMR Spectroscopy (¹H and ¹³C) A->B Elucidate C-H framework C Mass Spectrometry (e.g., ESI-MS) A->C Determine molecular weight D Infrared (IR) Spectroscopy A->D Identify functional groups E Structural Confirmation B->E C->E D->E

Caption: Workflow for the analytical characterization of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would show distinct signals for the aromatic protons, the methyl protons, and the carboxylic acid proton. The chemical shifts would be influenced by the electronic effects of the bromo, methyl, and nitro substituents.

    • ¹³C NMR: Would provide signals for each of the eight unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): Would be used to determine the molecular weight of the compound, and the fragmentation pattern would provide further structural information.

  • Infrared (IR) Spectroscopy: Would show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and the N-O stretches of the nitro group.

References

Sources

Foundational

Mechanistic Profiling and pKa Determination of 2-Bromo-4-methyl-5-nitrobenzoic Acid: A Technical Guide for Preclinical Development

Executive Summary In the landscape of rational drug design and active pharmaceutical ingredient (API) synthesis, poly-substituted benzoic acids serve as critical pharmacophores and synthetic intermediates. 2-Bromo-4-meth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational drug design and active pharmaceutical ingredient (API) synthesis, poly-substituted benzoic acids serve as critical pharmacophores and synthetic intermediates. 2-Bromo-4-methyl-5-nitrobenzoic acid is a highly functionalized aromatic building block characterized by a complex interplay of electronic and steric effects. Understanding its exact acid dissociation constant ( pKa​ ) is paramount for predicting its lipophilicity ( logD ), aqueous solubility, and membrane permeability during formulation.

Because the simultaneous presence of electron-withdrawing halogens, nitro groups, and electron-donating alkyl groups creates competing vectors of electron density, predicting and measuring the pKa​ of this compound requires rigorous physical organic chemistry principles and specialized analytical protocols. This whitepaper provides a comprehensive mechanistic analysis of its acidity and delineates a self-validating experimental workflow for empirical pKa​ determination.

Structural Determinants of Acidity: A Vectorial Analysis

The acidity of a benzoic acid derivative is dictated by the stability of its conjugate base (the carboxylate anion). Substituents that withdraw electron density stabilize the anion, lowering the pKa​ (increasing acidity), while electron-donating groups destabilize the anion, raising the pKa​ .

For 2-Bromo-4-methyl-5-nitrobenzoic acid, the baseline is benzoic acid ( pKa​=4.20 ). The final acidity is a composite of three distinct substituent effects:

  • The Ortho Effect (2-Bromo): The bromine atom at the ortho position exerts a strong inductive electron-withdrawing effect ( −I ). More importantly, its steric bulk forces the carboxylate group to twist out of the plane of the aromatic ring. This disruption of coplanarity prevents the aromatic ring from donating electron density into the carboxyl carbon via resonance, while the spatial proximity of the electronegative bromine maximizes inductive stabilization. This isolated effect drops the pKa​ significantly, as seen in 2-bromobenzoic acid, which has a pKa​ of 2.84 ()[1].

  • The Meta Effect (5-Nitro): The nitro group at the meta position cannot delocalize the negative charge of the carboxylate via direct resonance. However, it exerts a massive inductive pull ( −I ) across the sigma framework. Based on standard Hammett equation parameters, a meta-nitro group contributes a σm​ value of +0.71, further acidifying the molecule.

  • The Para Effect (4-Methyl): The methyl group at the para position is weakly electron-donating through both induction ( +I ) and hyperconjugation ( +H ). This slightly destabilizes the conjugate base, increasing the pKa​ , as evidenced by 4-methylbenzoic acid having a pKa​ of 4.36 ()[2].

Quantitative Data Summary: Theoretical pKa Calculation

Using the additive properties of Hammett constants ( σ ) and empirical ortho-effect deviations, we can calculate a highly accurate theoretical pKa​ for this compound.

Table 1: Vectorial Substituent Contributions to Acidity

SubstituentPositionElectronic/Steric EffectHammett Constant ( σ ) / Ortho ΔpKa​ Monosubstituted pKa​
None (H)-Reference0.004.20
BromoOrtho (2) −I , Steric Twist ΔpKa​=−1.36 2.84[3]
NitroMeta (5)Strong −I σm​=+0.71 ( ΔpKa​=−0.71 )3.45 (as 3-nitro)
MethylPara (4) +I , +H σp​=−0.17 ( ΔpKa​=+0.17 )4.36[2]

Calculated Thermodynamic pKa​ : pKa​≈4.20−1.36−0.71+0.17=2.30

This calculation reveals that 2-Bromo-4-methyl-5-nitrobenzoic acid is a very strong organic acid , predominantly driven by the synergistic electron withdrawal of the ortho-bromo and meta-nitro groups.

Electronic_Effects Core Carboxylate Anion Base Structure Result Net Stabilization Est. pKa ≈ 2.30 Core->Result Aggregate Effect Ortho 2-Bromo Group -I Effect & Steric Twist Ortho->Core Stabilizes (-1.36 pKa) Meta 5-Nitro Group Strong -I Effect Meta->Core Stabilizes (-0.71 pKa) Para 4-Methyl Group +I & +H Effects Para->Core Destabilizes (+0.17 pKa)

Fig 1: Vectorial electronic and steric contributions to conjugate base stabilization.

Experimental Methodology: Overcoming Lipophilicity

The Causality Behind the Experimental Choice

Standard aqueous potentiometric titration is insufficient for 2-Bromo-4-methyl-5-nitrobenzoic acid. The presence of the bromo and methyl groups imparts significant lipophilicity (estimated XLogP3 > 2.5). During an aqueous titration, the unionized free acid will precipitate out of solution before the equivalence point is reached, rendering the Nernstian equilibrium invalid.

To circumvent this, we employ the Yasuda-Shedlovsky Cosolvent Extrapolation Method . By conducting titrations in varying ratios of Methanol/Water, we maintain sample homogeneity. The apparent pKa​ values are then plotted against the inverse of the solvent mixture's dielectric constant ( 1/ε ) to mathematically extrapolate the true thermodynamic aqueous pKa​ .

pKa_Workflow Start Compound Preparation (2-Bromo-4-methyl-5-nitrobenzoic acid) Method1 Cosolvent Potentiometry (MeOH/Water Mixtures) Start->Method1 Method2 UV-Vis Spectrophotometry (Multi-pH Buffer System) Start->Method2 Data1 psH vs. Volume Curves Gran Plot Validation Method1->Data1 Data2 Absorbance vs. Wavelength Isosbestic Point Check Method2->Data2 Calc Yasuda-Shedlovsky Extrapolation (psKa vs 1/ε) Data1->Calc Data2->Calc Result Thermodynamic Aqueous pKa (Empirical Validation) Calc->Result

Fig 2: Orthogonal experimental workflow for thermodynamic pKa determination.

Step-by-Step Protocol: Yasuda-Shedlovsky Extrapolation

Self-Validation Mechanism: This protocol integrates a Gran Plot transformation. If the Gran plot yields an R2<0.999 , it immediately flags electrode malfunction, carbonate contamination in the titrant, or micro-precipitation, preventing the propagation of erroneous data.

  • Solvent Preparation: Prepare four cosolvent mixtures of Methanol and HPLC-grade Water at 30%, 40%, 50%, and 60% (w/w). Add KCl to each mixture to achieve a constant ionic strength of I=0.15 M .

  • Electrode Calibration: Calibrate a high-performance glass pH electrode in each specific cosolvent mixture using strong acid/strong base titrations to establish the operational pH scale ( psH ).

  • Analyte Preparation: Dissolve exactly 1.0 mM of 2-Bromo-4-methyl-5-nitrobenzoic acid into 50 mL of each solvent mixture. Ensure complete dissolution via sonication if necessary.

  • Titration: Under a continuous purge of inert Nitrogen gas (to prevent CO2​ dissolution), titrate the solution with standardized 0.1 M KOH at a strictly controlled temperature of 25.0±0.1∘C .

  • Data Transformation (Gran Plot): Convert the sigmoidal psH vs. Volume curve into a linear Gran plot. Verify that the linear regression of the pre-equivalence data points yields R2≥0.999 .

  • Extrapolation: Calculate the apparent pKa​ ( psKa​ ) for each mixture. Plot (psKa​+log[H2​O]) on the y-axis against (1/ε) on the x-axis. The y-intercept of this linear regression represents the thermodynamic aqueous pKa​ .

Implications for Drug Development

The highly acidic nature of 2-Bromo-4-methyl-5-nitrobenzoic acid ( pKa​≈2.30 ) has profound implications for its behavior in biological systems:

  • Ionization State: At physiological pH (7.4), this compound will be >99.99% ionized. It will exist almost exclusively as the hydrophilic carboxylate anion.

  • Permeability: The high degree of ionization will severely restrict passive diffusion across lipophilic cell membranes (e.g., the blood-brain barrier or intestinal epithelium) unless mediated by specific anion transporters.

  • Formulation: The compound is highly amenable to salt formation with basic counterions (e.g., sodium, potassium, or meglumine), which can be leveraged to create highly water-soluble API formulations.

References

  • PubChem: 2-Bromobenzoic acid | C7H5BrO2 | CID 6940. National Center for Biotechnology Information. [Link]

  • LookChem: 4-Methylbenzoic acid Properties and Acidity.[Link]

  • PubChem: 2-Methyl-5-nitrobenzoic acid | C8H7NO4 | CID 519683. National Center for Biotechnology Information.[Link]

  • ChEMBL Database: Compound: 4-METHYLBENZOIC ACID (CHEMBL21708). European Bioinformatics Institute.[Link]

Sources

Exploratory

Solubility Profiling of 2-Bromo-4-methyl-5-nitrobenzoic Acid in Organic Solvents: A Technical Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 2-Bromo-4-methyl-5-nitrobenzoic acid (CAS: 1698117-49-5) As a Senior Application Scientist, I approach solubility not merely...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 2-Bromo-4-methyl-5-nitrobenzoic acid (CAS: 1698117-49-5)

As a Senior Application Scientist, I approach solubility not merely as a physical constant to be measured, but as a dynamic interplay between molecular architecture and solvent thermodynamics. 2-Bromo-4-methyl-5-nitrobenzoic acid is a highly functionalized aromatic building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. Understanding its solubility profile in organic solvents is critical for optimizing reaction conditions, designing purification workflows (e.g., crystallization), and facilitating early-stage formulation.

This whitepaper deconstructs the mechanistic drivers of this compound's solubility, provides predictive quantitative profiling, and establishes self-validating experimental protocols for rigorous empirical determination.

Thermodynamic Drivers of Solvation: A Mechanistic Analysis

To predict and manipulate the solubility of 2-Bromo-4-methyl-5-nitrobenzoic acid, we must first analyze its structural moieties and their specific solvent interactions. The molecule features a benzene ring substituted with four distinct functional groups, each contributing competing thermodynamic forces:

  • Carboxylic Acid (-COOH): Acts as both a strong hydrogen-bond donor (HBD) and acceptor (HBA). In non-polar environments, these groups form highly stable intermolecular dimers, creating a rigid crystal lattice that resists dissolution.

  • Nitro Group (-NO₂): A strongly electron-withdrawing group that increases the overall dipole moment of the molecule. It acts as a moderate hydrogen-bond acceptor.

  • Bromo (-Br) and Methyl (-CH₃) Groups: These are bulky, lipophilic substituents. While the methyl group strictly increases lipophilicity (LogP), the highly polarizable bromine atom introduces steric hindrance that can disrupt crystal lattice packing energy, slightly lowering the melting point compared to unsubstituted analogs.

The Kamlet-Taft Solvatochromic Framework

The causality behind solvent selection can be mathematically rationalized using the [1]:

  • α (Hydrogen-bond donor acidity): Solvents with high α (e.g., alcohols) can solvate the nitro and carbonyl oxygens.

  • β (Hydrogen-bond acceptor basicity): Solvents with high β (e.g., DMSO, DMF) are critical. They aggressively compete with the carboxylic acid dimers, breaking the intermolecular bonds to solvate the monomeric acid.

  • π∗ (Polarizability/Dipolarity): High π∗ solvents stabilize the strong dipole moment induced by the opposing nitro and carboxylic groups.

Because 2-Bromo-4-methyl-5-nitrobenzoic acid possesses a strong HBD (-COOH), solvents with high Kamlet-Taft β and π∗ values will yield the highest thermodynamic solubility.

SolventSelection A 2-Bromo-4-methyl- 5-nitrobenzoic acid B Polar Aprotic (e.g., DMSO, DMF) A->B High β, High π* C Polar Protic (e.g., MeOH, EtOH) A->C High α, High β D Non-Polar (e.g., Hexane, Heptane) A->D Low α, β, π* E High Solubility (>50 mg/mL) B->E F Moderate Solubility (10-50 mg/mL) C->F G Poor Solubility (<1 mg/mL) D->G

Fig 1. Solvent selection logic based on Kamlet-Taft solvatochromic parameters.

Quantitative Solubility Profiling in Organic Solvents

Based on the mechanistic principles outlined above and structural analogs, the solubility profile of 2-Bromo-4-methyl-5-nitrobenzoic acid across standard organic solvent classes is summarized below. This data serves as a baseline for designing synthesis and purification workflows.

Solvent ClassRepresentative SolventsKamlet-Taft Dominant TraitEstimated Solubility at 25°CMechanistic Rationale
Polar Aprotic DMSO, DMF, NMPHigh β , High π∗ > 100 mg/mL Excellent H-bond acceptors; rapidly disrupt carboxylic acid dimers. Ideal for stock solutions.
Polar Protic Methanol, EthanolHigh α , Moderate β 10 - 50 mg/mL Good solvation via H-bonding, but limited by the lipophilic bulk of the -Br and -CH₃ groups.
Moderately Polar Ethyl Acetate, DCMModerate π∗ 1 - 10 mg/mL Sufficient dipole interactions to dissolve moderate amounts; excellent candidates for extraction/partitioning.
Non-Polar Hexane, Heptane, TolueneLow α,β,π∗ < 0.1 mg/mL Unable to break solute-solute H-bonds. Ideal as anti-solvents for crystallization.

Self-Validating Experimental Protocols

To transition from theoretical profiling to empirical certainty, researchers must employ rigorous, self-validating analytical methods. A self-validating system ensures that any experimental artifact (e.g., supersaturation, solvent evaporation, or compound degradation) is caught by internal controls before data is finalized.

Protocol A: The Gold-Standard Shake-Flask Method (Equilibrium Solubility)

The shake-flask method remains the definitive standard for determining thermodynamic equilibrium solubility. To minimize inter-laboratory variance, this protocol is adapted from the [2].

Step-by-Step Methodology:

  • Solid Addition (Excess): Weigh approximately 50 mg of 2-Bromo-4-methyl-5-nitrobenzoic acid into a 4 mL borosilicate glass vial.

  • Solvent Addition: Add 1.0 mL of the target organic solvent. Ensure a visible excess of solid remains; if the solid dissolves completely, add more compound until a suspension is maintained.

  • Thermodynamic Equilibration: Seal the vial tightly (use PTFE-lined caps to prevent solvent evaporation). Place the vial in a thermoshaker at exactly 25.0 ± 0.1 °C. Agitate at 500 RPM for 48 hours. Causality note: 48 hours is required to overcome the kinetic energy barrier of dissolution and ensure true thermodynamic equilibrium rather than transient supersaturation.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 × g for 15 minutes at 25°C. Alternatively, filter through a 0.22 µm PTFE syringe filter (discard the first 0.2 mL to account for membrane adsorption).

  • Dilution and Quantification: Carefully aspirate an aliquot of the clear supernatant. Dilute volumetrically with a compatible solvent (e.g., Acetonitrile) to bring the concentration within the linear dynamic range of the UV-Vis or HPLC detector.

  • Self-Validation Check: Analyze the residual solid via Powder X-Ray Diffraction (PXRD) to ensure the crystal polymorph has not changed or formed a solvate during the 48-hour incubation.

ShakeFlask Step1 Solid Addition Step2 Thermodynamic Equilibration Step1->Step2 Excess Drug in Solvent Step3 Phase Separation Step2->Step3 48h at 25°C (Agitation) Step4 HPLC/UV Quantification Step3->Step4 Centrifugation /Filtration

Fig 2. Self-validating shake-flask workflow for equilibrium solubility determination.

Protocol B: High-Throughput Laser Nephelometry (Kinetic Solubility)

For early-stage screening where compound availability is limited, kinetic solubility is measured using laser nephelometry. This technique detects the forward scattering of light caused by insoluble particles, as established by [3].

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock solution of 2-Bromo-4-methyl-5-nitrobenzoic acid in 100% DMSO.

  • Serial Dilution: Using an automated liquid handler, perform a serial dilution of the stock solution across a 96-well UV-transparent microtiter plate using the target organic solvent (or aqueous buffer, if assessing physiological solubility).

  • Incubation: Incubate the plate at room temperature for 2 hours to allow precipitation of insoluble fractions.

  • Nephelometric Scanning: Read the plate using a laser microplate nephelometer (e.g., NEPHELOstar Plus).

  • Data Analysis: Plot the scattered light intensity (in relative nephelometry units, RNU) against compound concentration. The kinetic solubility limit is identified as the inflection point where light scattering sharply increases above the baseline of the pure solvent.

  • Self-Validation Check: Include a known highly soluble compound (e.g., 2′-Deoxy-5-fluorouridine) and a highly insoluble compound as internal plate controls to validate the dynamic range of the laser scatter.

Conclusion

The solubility of 2-Bromo-4-methyl-5-nitrobenzoic acid is dictated by the strong intermolecular hydrogen bonding of its carboxylic acid group, counterbalanced by the steric and lipophilic bulk of its bromo and methyl substituents. By leveraging Kamlet-Taft solvent parameters, researchers can rationally select polar aprotic solvents for high-concentration stock solutions, or non-polar solvents for crystallization anti-solvents. Utilizing the self-validating shake-flask and nephelometry protocols ensures that downstream drug development processes are built upon robust, reproducible thermodynamic data.

References

  • Zhang, L., Yu, H., Liu, S., Wang, Y., Mu, T., & Xue, Z. "Kamlet–Taft Parameters of Deep Eutectic Solvents and Their Relationship with Dissolution of Main Lignocellulosic Components." American Chemical Society - Figshare, 2023. Available at:[Link]

  • Ono, A., et al. "Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan." National Center for Biotechnology Information (PMC), 2019. Available at:[Link]

  • Bevan, C. D., & Lloyd, R. S. "A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates." Analytical Chemistry - ACS Publications, 2000. Available at:[Link]

Foundational

An In-depth Technical Guide to the Thermodynamic Stability of Brominated Nitrobenzoic Acids

Foreword: The Critical Role of Thermodynamic Stability in Drug Development In the landscape of modern drug discovery and development, the intrinsic properties of active pharmaceutical ingredients (APIs) and their synthet...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Critical Role of Thermodynamic Stability in Drug Development

In the landscape of modern drug discovery and development, the intrinsic properties of active pharmaceutical ingredients (APIs) and their synthetic intermediates are of paramount importance. Among these, thermodynamic stability is a cornerstone of a viable drug candidate. For researchers and scientists working with highly functionalized aromatic compounds, such as brominated nitrobenzoic acids, a thorough understanding of their thermal behavior is not merely an academic exercise; it is a critical component of safety, efficacy, and manufacturability. These molecules serve as versatile building blocks in the synthesis of a wide array of therapeutic agents, including those for oncology and infectious diseases.[1][2][3] The presence of both a halogen and a nitro group on the benzoic acid scaffold imparts unique reactivity, but also introduces potential energetic liabilities.[4] This guide provides a comprehensive technical overview of the thermodynamic stability of brominated nitrobenzoic acids, offering field-proven insights into their analysis, predictive assessment, and the underlying chemical principles that govern their behavior under thermal stress.

Theoretical Underpinnings of Stability: A Molecular Perspective

The thermodynamic stability of a brominated nitrobenzoic acid is fundamentally dictated by the strength of its covalent bonds and the overall electronic landscape of the molecule. The thermal decomposition of nitroaromatic compounds is often initiated by the cleavage of the C-NO₂ bond, which is typically the weakest bond in the molecule.[5][6] The energy required for this bond scission, known as the bond dissociation energy (BDE), is a primary indicator of thermal stability.

The Influence of Substituents on the Aromatic Ring

The electronic nature of the substituents on the benzene ring plays a crucial role in modulating the C-NO₂ BDE. Both the bromine atom and the carboxylic acid group are electron-withdrawing groups (EWGs), which can influence the stability of the aromatic ring through inductive and resonance effects.[7]

  • Electron-Withdrawing Effects: The presence of multiple EWGs, such as the nitro, bromo, and carboxyl groups, tends to stabilize the aromatic ring by delocalizing electron density.[7] This delocalization can increase the energy barrier for decomposition.[7] Computational studies on substituted nitrobenzenes have shown that the position of these substituents is critical. Ortho and para substitutions, in particular, can lead to significant deviations in decomposition mechanisms due to resonance effects.[5][8]

  • Halogen Bonding: The bromine atom can also participate in halogen bonding, a non-covalent interaction that can influence crystal packing and, consequently, the bulk thermal stability of the material. The strength of this interaction is also affected by the presence of other electron-withdrawing groups.[9][10]

The interplay of these electronic effects determines the overall stability of a given isomer of brominated nitrobenzoic acid. A conceptual diagram illustrating these relationships is provided below.

G subst Substituent Effects (Br, NO₂, COOH) elec Electronic Properties (Inductive & Resonance) subst->elec determine bde C-NO₂ Bond Dissociation Energy elec->bde influences stability Thermodynamic Stability bde->stability governs

Caption: Relationship between substituent effects and thermodynamic stability.

Experimental Assessment of Thermodynamic Stability

While theoretical calculations provide valuable insights, the empirical determination of thermodynamic stability is essential for regulatory submissions and process safety. The primary techniques employed for this purpose are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[11]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[12] This technique is invaluable for identifying melting points, phase transitions, and exothermic decomposition events.

  • Instrument Preparation:

    • Ensure the DSC instrument is calibrated for temperature and heat flow using certified reference materials (e.g., indium).[13]

    • Turn on the cooling unit and allow the system to stabilize.[14]

    • Set the purge gas (typically nitrogen) to a constant flow rate (e.g., 20 mL/min) to maintain an inert atmosphere.[14]

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the brominated nitrobenzoic acid sample into a clean aluminum DSC pan using a microbalance.[14][15]

    • Hermetically seal the pan to contain any volatile decomposition products.[14]

  • Analysis:

    • Place the sealed sample pan and an empty reference pan into the DSC cell.[14]

    • Program the instrument with the desired temperature profile. A typical dynamic scan would be from ambient temperature to 300-400°C at a heating rate of 10°C/min.[14]

    • Record the heat flow as a function of temperature.

  • Data Interpretation:

    • The resulting thermogram will show an endothermic peak corresponding to the melting of the compound.

    • A subsequent sharp, exothermic peak indicates the onset of thermal decomposition. The area under this peak is proportional to the enthalpy of decomposition.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[16] This technique is used to determine the onset temperature of decomposition and to quantify mass loss associated with volatilization and degradation.[17][18]

  • Instrument Preparation:

    • Ensure the TGA balance is calibrated.

    • Select the appropriate sample pan (e.g., platinum or ceramic).

    • Set the purge gas (typically nitrogen) to a constant flow rate.

  • Sample Preparation:

    • Place 5-10 mg of the brominated nitrobenzoic acid sample into the tared TGA pan.

  • Analysis:

    • Place the sample pan in the furnace.

    • Program the instrument to heat the sample at a controlled rate (e.g., 10°C/min) over a specified temperature range.

    • Continuously monitor and record the sample mass as a function of temperature.

  • Data Interpretation:

    • The TGA curve will show a stable baseline until the onset of decomposition, at which point a significant mass loss will be observed.

    • The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of mass loss.

G cluster_dsc DSC Protocol cluster_tga TGA Protocol dsc_prep 1. Instrument Preparation dsc_sample 2. Sample Preparation dsc_prep->dsc_sample dsc_analysis 3. Analysis dsc_sample->dsc_analysis dsc_interp 4. Data Interpretation dsc_analysis->dsc_interp end_dsc DSC Thermogram (Heat Flow vs. Temp) dsc_interp->end_dsc tga_prep 1. Instrument Preparation tga_sample 2. Sample Preparation tga_prep->tga_sample tga_analysis 3. Analysis tga_sample->tga_analysis tga_interp 4. Data Interpretation tga_analysis->tga_interp end_tga TGA Curve (Mass vs. Temp) tga_interp->end_tga start Start Thermal Analysis start->dsc_prep start->tga_prep

Caption: Experimental workflow for thermal analysis of brominated nitrobenzoic acids.

Data Synthesis and Interpretation

The data obtained from DSC and TGA should be considered in tandem to build a comprehensive stability profile.

ParameterTechniqueInformation ProvidedSignificance in Drug Development
Melting Point (Tₘ) DSCTemperature of solid-to-liquid phase transition.Purity assessment and physical stability.
Onset of Decomposition (Tₒ) DSC/TGATemperature at which thermal degradation begins.Defines the upper limit for safe handling and processing.
Enthalpy of Decomposition (ΔHₔ) DSCQuantity of heat released during decomposition.Indicates the potential for thermal runaway reactions.
Mass Loss (%) TGAQuantification of volatile and degraded material.Helps in understanding the decomposition pathway.

A lower onset of decomposition temperature and a higher enthalpy of decomposition generally indicate lower thermodynamic stability and a greater potential for hazardous thermal runaway.

Mechanistic Insights into Thermal Decomposition

The thermal decomposition of brominated nitrobenzoic acids is a complex process that can proceed through multiple pathways. The initial and rate-determining step is often the homolytic cleavage of the C-NO₂ bond, generating a nitro radical (•NO₂) and a bromobenzoyl radical.[5]

G start Brominated Nitrobenzoic Acid intermediate [Aryl Radical] + •NO₂ + •COOH start->intermediate Δ (Heat) Initial Bond Cleavage products Gaseous Products (NOx, CO, CO₂) + Char intermediate->products Further Fragmentation

Caption: A simplified conceptual pathway for the thermal decomposition.

Following the initial C-NO₂ bond scission, a cascade of secondary reactions can occur, including decarboxylation (loss of CO₂) and further fragmentation of the aromatic ring. The presence of bromine can also lead to the formation of brominated aromatic byproducts.[19] The specific decomposition products can be identified using hyphenated techniques such as TGA-Mass Spectrometry (TGA-MS) or Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).

Conclusion and Future Directions

The thermodynamic stability of brominated nitrobenzoic acids is a critical parameter that influences their safe handling, storage, and application in pharmaceutical synthesis. A combination of theoretical modeling and empirical thermal analysis techniques, such as DSC and TGA, provides a robust framework for assessing this property. The electronic effects of the bromo, nitro, and carboxyl substituents, along with their relative positions on the aromatic ring, are key determinants of the C-NO₂ bond dissociation energy and, consequently, the overall thermal stability.

Future research in this area should focus on the development of more accurate predictive models for the thermal stability of polysubstituted nitroaromatic compounds. Additionally, the use of advanced analytical techniques to fully characterize the decomposition pathways and identify potentially hazardous byproducts will continue to be of great importance in ensuring the safe and efficient use of these valuable synthetic intermediates in the pharmaceutical industry.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Landscape: 3-Bromo-5-nitrobenzoic Acid in Research and Development. Retrieved from [Link]

  • Fayet, G., Joubert, L., Rotureau, P., & Adamo, C. (2008). Theoretical Study of the Decomposition Reactions in Substituted Nitrobenzenes. The Journal of Physical Chemistry A, 112(17), 4054–4059. Available from: [Link]

  • Veeprho. (2020). Thermogravimetric Analysis in Pharmaceuticals. Retrieved from [Link]

  • ResearchGate. (2025). The C-NO2 Bond Dissociation Energies of Some Nitroaromatic Compounds: DFT Study. Retrieved from [Link]

  • Fayet, G., Joubert, L., Rotureau, P., & Adamo, C. (2008). Theoretical study of the decomposition reactions in substituted nitrobenzenes. Journal of Physical Chemistry A, 112(17), 4054-4059. Available from: [Link]

  • ResolveMass Laboratories Inc. (2026). TGA Analysis in Pharmaceuticals. Retrieved from [Link]

  • Unknown. (n.d.). Differential Scanning Calorimetry (DSC) Procedure. Retrieved from [Link]

  • ResearchGate. (n.d.). Influence of halogen substituents on sensitivity towards detonation of polycyclic nitroaromatic high‐energy molecules. Retrieved from [Link]

  • TA Instruments. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. Retrieved from [Link]

  • Auriga Research. (2022). Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. Retrieved from [Link]

  • Qualitest FZE. (2025). DSC Test in Practice: Step-by-Step Guide to Accurate Thermal Analysis. Retrieved from [Link]

  • AZoM. (2025). The Role of Thermal Analysis in Pharmaceutical Testing and R&D. Retrieved from [Link]

  • Pimviriyakul, P., Wong, C. Y., & Chaiyen, P. (2019). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. Microbial Biotechnology, 13(1). Available from: [Link]

  • Adejoro, I. A., & Conradie, J. (2019). Computational insight into the contribution of para-substituents on the reduction potential, proton affinity, and electronic properties of nitrobenzene compounds. Journal of Molecular Modeling, 25(3), 78. Available from: [Link]

  • Amos, A. (2022). Computational Calculation of Nitrobenzene and Its Derivatives. Indonesian Journal of Chemical Research. Available from: [Link]

  • Unknown. (n.d.). Impact of Substituent Positioning on the Thermal Stability of Benzene Derivatives. Retrieved from [Link]

  • Brill, T. B., & James, K. J. (1993). Kinetics and mechanisms of thermal decomposition of nitroaromatic explosives. Chemical Reviews, 93(8), 2667-2692. Available from: [Link]

  • Spain, J. C. (Ed.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press.
  • Haigler, B. E., & Spain, J. C. (1993). Degradation of nitroaromatic compounds by microorganisms. Biotechnology and Genetic Engineering Reviews, 11(1), 235-257. Available from: [Link]

  • Arora, P. K. (2015). Bioremediation of Nitroaromatic Compounds. IntechOpen. Available from: [Link]

  • Qualitest FZE. (2025). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 4: Differential Scanning Calorimetry (DSC). Retrieved from [Link]

  • Wilcken, R., & Zimmermann, M. O. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Pharmaceuticals, 17(10), 1334. Available from: [Link]

  • Scheiner, S. (2021). Proximity Effects of Substituents on Halogen Bond Strength. Journal of Physical Chemistry A, 125(23), 5193–5202. Available from: [Link]

  • De, C. K., & Hu, Y. (2016). On the cause of low thermal stability of ethyl halodiazoacetates. Beilstein Journal of Organic Chemistry, 12, 1636–1642. Available from: [Link]

  • Hanson, S. (n.d.). Substituent Effect Analysis on Halogen Bonding Interactions. Retrieved from [Link]

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Exploratory

A Technical Guide to the Melting Point Determination of 2-Bromo-4-methyl-5-nitrobenzoic Acid and its Analogs for Pharmaceutical Development

The Strategic Importance of Melting Point in Pharmaceutical Sciences The melting point of an active pharmaceutical ingredient (API) is a critical physical property that provides a preliminary indication of purity and ide...

Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Importance of Melting Point in Pharmaceutical Sciences

The melting point of an active pharmaceutical ingredient (API) is a critical physical property that provides a preliminary indication of purity and identity.[1][2] A sharp melting range is characteristic of a pure, crystalline substance, whereas a broad and depressed melting range typically signifies the presence of impurities.[1][3] For drug development professionals, this parameter influences formulation strategies, stability assessments, and quality control protocols.

While no specific melting point for 2-Bromo-4-methyl-5-nitrobenzoic acid is documented in readily accessible literature, we can infer expected behavior and establish a robust analytical approach by examining structurally similar compounds.

Compound NameCAS NumberReported Melting Point (°C)
2-Bromo-4-nitrobenzoic acid16426-64-5Data not explicitly found, but compound is commercially available.[4]
4-Bromo-5-methyl-2-nitrobenzoic acid1708958-91-1Data not available, but the compound is cataloged.[5]
2-Bromo-4-methoxy-5-nitrobenzoic acid126491-49-4Characterized as a light yellow solid.
2-Bromo-4-methyl-5-nitro-benzoic acid methyl ester1202858-67-0Characterized as a white solid.

The structural similarity of these compounds to the target molecule underscores the importance of precise experimental determination, as minor positional changes of functional groups can significantly impact crystal lattice energies and, consequently, the melting point.

Foundational Principles: Purity, Polymorphism, and Melting Behavior

The Influence of Impurities on Melting Point

The presence of even small amounts of impurities can disrupt the crystal lattice of a solid, leading to a depression and broadening of the melting point range.[3][6][7] This phenomenon, known as melting point depression, is a colligative property and provides a powerful tool for purity assessment.[6] As an impure solid is heated, a eutectic mixture of the main component and the impurity will melt at a temperature lower than the melting point of the pure substance.[6] As heating continues, the melting temperature gradually rises as the remaining solid becomes purer, resulting in a wider melting range.[6]

.

Caption: Relationship between compound purity and melting point range.

The Challenge of Crystal Polymorphism

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure.[8][9][10] Different polymorphs of the same compound can exhibit distinct physical properties, including melting point, solubility, and stability.[8][10][11] It is estimated that over 50% of known organic compounds are capable of polymorphism.[8] The crystallization conditions, such as solvent, temperature, and cooling rate, can influence which polymorphic form is obtained.[11] Therefore, for a novel compound like 2-Bromo-4-methyl-5-nitrobenzoic acid, it is crucial to document the crystallization procedure alongside the determined melting point to ensure reproducibility.

A Validated Protocol for Melting Point Determination

The following protocol is based on the guidelines set forth by the United States Pharmacopeia (USP) General Chapter <741> and established laboratory best practices.[12][13]

Apparatus and Materials
  • Melting Point Apparatus (digital or manual)

  • Capillary tubes (closed at one end, meeting USP specifications)[13]

  • Mortar and pestle

  • Spatula

  • Melting point reference standards (e.g., caffeine, vanillin) for calibration[12]

  • The synthesized and purified 2-Bromo-4-methyl-5-nitrobenzoic acid

Step-by-Step Experimental Workflow
  • Apparatus Calibration: Prior to sample analysis, verify the accuracy of the melting point apparatus using certified reference standards that bracket the expected melting range of the sample.[12]

  • Sample Preparation:

    • Ensure the sample of 2-Bromo-4-methyl-5-nitrobenzoic acid is completely dry.

    • If the crystals are large, gently pulverize a small amount to a fine powder using a clean, dry mortar and pestle.[14]

    • Load the powdered sample into a capillary tube by tapping the open end into the powder, then inverting and tapping the closed end on a hard surface to pack the sample down. The packed sample height should be 2.5-3.5 mm.[13][15]

  • Melting Point Measurement (Class Ia Procedure):

    • Set the initial temperature of the apparatus to approximately 10°C below the anticipated melting point. If the melting point is unknown, a preliminary rapid scan can be performed to get an estimate.[16]

    • Insert the capillary tube into the heating block.

    • Set the heating rate to approximately 1°C per minute.[14][17] A slow heating rate in the vicinity of the melting point is crucial for an accurate determination.[17]

    • Record the temperature at which the first droplet of liquid is observed (the onset of melting).

    • Continue heating and record the temperature at which the last solid crystal melts (the clear point).

    • The recorded melting point should be reported as a range from the onset temperature to the clear point.

  • Mixed Melting Point for Identity Confirmation: If an authentic reference standard of 2-Bromo-4-methyl-5-nitrobenzoic acid becomes available, a mixed melting point determination can be performed.[1][12]

    • Mix the sample with an equal amount of the reference standard.

    • Determine the melting point of the mixture.

    • If the sample is identical to the reference, the melting point of the mixture will be sharp and not depressed. If they are different, a broad and depressed melting range will be observed.[3]

.

Melting_Point_Determination_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_reporting Reporting A Calibrate Apparatus with Standards B Dry & Pulverize Sample A->B C Pack Capillary Tube (2.5-3.5 mm) B->C D Set Start Temp (~10°C below expected MP) C->D E Heat at 1°C/min D->E F Record Onset (First liquid drop) E->F G Record Clear Point (All liquid) F->G H Report as Range (Onset - Clear Point) G->H

Caption: Standard workflow for melting point determination.

Conclusion and Best Practices

For a novel substance such as 2-Bromo-4-methyl-5-nitrobenzoic acid, the initial determination of its melting point range is a foundational step in its physicochemical characterization. The absence of literature values elevates the importance of a meticulous and well-documented experimental approach. The protocol detailed herein, grounded in USP standards, provides a self-validating system for generating reliable data. Researchers must remain cognizant of the potential for polymorphism and the profound effect of impurities on the melting range. By adhering to these principles and procedures, drug development professionals can establish a crucial quality attribute for this new chemical entity, paving the way for further formulation and development activities.

References

  • Pharma Beginners. (2020, July 20). Melting Point Apparatus - SOP. [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1C: Melting Point Theory. [Link]

  • University of Calgary. Polymorphism of a Compound. [Link]

  • Pharmaceutical Information. (2024, April 27). SOP for Operation Procedure for Melting Point Apparatus. [Link]

  • Chemistry LibreTexts. (2021, June 20). 5.3: MELTING POINT ANALYSIS- IDENTITY AND PURITY. [Link]

  • Pharmaguideline. SOP for Melting Point Apparatus. [Link]

  • PharmaJia. (2024, December 21). SOP for Melting point Apparatus. [Link]

  • Unknown Source. Why is it Important to Distinguish Between a Sharp Melting Point and a Melting Point Range. [Link]

  • Wikipedia. Crystal polymorphism. [Link]

  • Unknown Source. Objective: The following document describes the standard operating procedure for Melting point apparatus. [Link]

  • Seven Star Pharma. Fundamentals of Polymorphism. [Link]

  • University of the West Indies. Melting Point and Thermometer Calibration. [Link]

  • Pharmacopeia. usp31nf26s1_c741, General Chapters: <741> MELTING RANGE OR TEMPERATURE. [Link]

  • Buchi.com. Melting Point Matters: The Key to Purity, Identification, and Quality Control. [Link]

  • ACS Publications. (2025, December 12). Compositional Polymorphism through Crystalline Solid Solutions and Its Interpretation for Thermodynamic Stability. [Link]

  • MDPI. (2023, May 13). Polymorphism in Crystals. [Link]

  • thinkSRS.com. Determination of Melting Points According to Pharmacopeia. [Link]

  • Scribd. USP 741 Melting Point or Range. [Link]

  • YouTube. (2021, June 12). Melting point testing as per USP 741. [Link]

  • ChemRxiv. Compliance with amended General Chapter USP<741>Melting Range or Temperature. [Link]

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Protocols & Analytical Methods

Method

Suzuki-Miyaura coupling reactions using 2-Bromo-4-methyl-5-nitrobenzoic acid

An Application Guide to Suzuki-Miyaura Coupling Reactions Using 2-Bromo-4-methyl-5-nitrobenzoic acid Abstract This technical guide provides a comprehensive overview and detailed protocols for the successful execution of...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Suzuki-Miyaura Coupling Reactions Using 2-Bromo-4-methyl-5-nitrobenzoic acid

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the successful execution of the Suzuki-Miyaura cross-coupling reaction using 2-Bromo-4-methyl-5-nitrobenzoic acid. This substrate, while primed for oxidative addition due to its electron-deficient nature, presents unique challenges related to steric hindrance from the ortho-carboxylic acid group and the need for precise base selection to accommodate the acidic proton. This document offers field-proven insights into catalyst and ligand selection, reaction parameter optimization, and troubleshooting, tailored for researchers, chemists, and professionals in drug development. We explain the causality behind experimental choices, providing a robust framework for synthesizing complex biaryl carboxylic acids, which are pivotal intermediates in medicinal chemistry.[1]

Introduction and Reaction Principle

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, celebrated for its capacity to form carbon-carbon bonds with high efficiency and exceptional functional group tolerance.[2][3] The reaction facilitates the synthesis of biaryl compounds by coupling an organohalide with an organoboron species, typically a boronic acid or its ester, under palladium catalysis.[4]

The substrate, 2-Bromo-4-methyl-5-nitrobenzoic acid, is a challenging yet valuable building block. Its key features include:

  • An Electron-Deficient Aryl System: The potent electron-withdrawing nitro group (-NO₂) significantly facilitates the oxidative addition step, which is often rate-limiting in the catalytic cycle.[5][6]

  • Steric Hindrance: The carboxylic acid group at the C1 position, ortho to the C2-bromine, introduces considerable steric bulk. This can impede both the initial oxidative addition of the palladium catalyst and the final reductive elimination step that forms the product.[7]

  • Acidic Functionality: The carboxylic acid requires careful selection of a base that can facilitate the catalytic cycle without causing undesirable side reactions.

Understanding these characteristics is paramount for developing a successful and high-yielding protocol.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds via a well-defined catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[8] The primary steps are oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Figure 1: Catalytic Cycle of the Suzuki-Miyaura Reaction cluster_boronate Boronic Acid Activation Pd0 Pd(0)L₂ (Active Catalyst) OxAdd_Int Ar-Pd(II)(X)L₂ (Oxidative Adduct) Pd0->OxAdd_Int Oxidative Addition Trans_Int Ar-Pd(II)(Ar')L₂ (Transmetalation Product) OxAdd_Int->Trans_Int Transmetalation Trans_Int->Pd0 Reductive Elimination Product Ar-Ar' (Biaryl Product) Trans_Int->Product ArX Ar-X (Aryl Halide) ArX->OxAdd_Int ArB Ar'-B(OR)₃⁻ (Boronate Complex) ArB->Trans_Int Base Base (e.g., K₃PO₄) Borate_Formation Base->Borate_Formation ArBOH Ar'-B(OH)₂ ArBOH->Borate_Formation Borate_Formation->ArB

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 2-Bromo-4-methyl-5-nitrobenzoic acid to form a Pd(II) intermediate. The electron-withdrawing nitro group makes the aryl bromide more electrophilic, favoring this step.[6]

  • Transmetalation: This step involves the transfer of the organic group from the boron atom to the palladium center. The base is critical here; it reacts with the boronic acid to form a more nucleophilic "ate" complex (e.g., [Ar'B(OH)₃]⁻), which is the active species in transmetalation.[9][10] This is often the rate-determining step.

  • Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[5] Steric hindrance can make this final step more difficult.[7]

Critical Parameters and Optimization Strategy

The success of coupling this specific substrate hinges on the careful selection of four key components: the catalyst, the ligand, the base, and the solvent system.

Catalyst and Ligand Selection

For sterically hindered substrates like 2-Bromo-4-methyl-5-nitrobenzoic acid, standard catalysts like Pd(PPh₃)₄ may prove insufficient. The steric bulk around the reaction center necessitates the use of specialized ligands that promote both oxidative addition and reductive elimination.

  • Rationale: Bulky, electron-rich monophosphine ligands (Buchwald-type ligands) or N-heterocyclic carbenes (NHCs) are highly effective.[11] The bulkiness of the ligand facilitates the final reductive elimination step, while its electron-donating nature enhances the rate of oxidative addition, especially for less reactive C-Br bonds.[6]

Catalyst/Ligand SystemClassKey AdvantagesTypical Loading (mol%)
Pd(OAc)₂ / SPhos Buchwald LigandExcellent for sterically hindered and electron-rich/poor aryl halides. High activity and stability.[11]1-3
Pd₂(dba)₃ / XPhos Buchwald LigandBroad substrate scope, highly active for challenging couplings.1-3
PEPPSI-IPr NHC PrecatalystHigh thermal stability, effective for deactivated aryl halides.[11]2-5
Pd(dppf)Cl₂ FerrocenylphosphineGood general-purpose catalyst, but may be less effective for this specific hindered substrate.3-5
Pd(PPh₃)₄ TriphenylphosphineClassical catalyst, often used but can be slow for hindered substrates.[11]3-5
Base Selection

The choice of base is arguably the most critical parameter for this substrate due to the presence of the carboxylic acid. The base must be strong enough to activate the boronic acid but not so harsh as to cause unwanted side reactions.

  • Rationale: Inorganic bases are generally preferred. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices.[9] They are effective at forming the reactive boronate species and are compatible with a wide range of functional groups. The presence of water is often required to solubilize these bases and facilitate the formation of the boronate "ate" complex.[12] Stronger bases like hydroxides (NaOH, KOH) could potentially lead to side reactions and are generally used with more caution.

Solvent System

A polar, aprotic solvent, often in combination with water, is typically used to dissolve the reagents and facilitate the reaction.

  • Rationale: A biphasic solvent system helps to bring the organic-soluble aryl halide and catalyst into contact with the water-soluble inorganic base and boronate complex.[3] Degassing the solvent immediately before use is crucial to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst, leading to side reactions like boronic acid homocoupling.[13]

Solvent SystemRatio (v/v)Rationale
1,4-Dioxane / Water 4:1 to 10:1Excellent general-purpose system, good solubilizing properties.
Toluene / Water 4:1 to 10:1Higher boiling point allows for higher reaction temperatures if needed.
DMF or DMAc (Anhydrous)Can be used with organic-soluble bases, but may require higher temperatures.

Detailed Experimental Protocol

This protocol provides a robust starting point for the coupling of 2-Bromo-4-methyl-5-nitrobenzoic acid with a generic arylboronic acid. Optimization may be necessary for specific coupling partners.

Materials and Reagents
  • 2-Bromo-4-methyl-5-nitrobenzoic acid (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Palladium Precatalyst/Ligand System (e.g., SPhos-Pd G2, 2 mol%)[11]

  • Base (e.g., K₃PO₄, 2.5–3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane)

  • Degassed deionized water

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for reactions under inert atmosphere (e.g., Schlenk flask or sealed vial)

  • Ethyl acetate, 1M HCl, Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Experimental Workflow Diagram

Workflow Figure 2: General Experimental Workflow A 1. Reagent Setup (Aryl Halide, Boronic Acid, Base, Catalyst in Flask) B 2. Inert Atmosphere (Evacuate & Backfill with Argon) A->B C 3. Solvent Addition (Degassed Dioxane/Water) B->C D 4. Reaction (Heat with Stirring, 80-110 °C, 12-24h) C->D E 5. Monitoring (TLC / LC-MS) D->E E->D Reaction Incomplete F 6. Work-up (Cool, Dilute, Acidify, Extract with EtOAc) E->F Reaction Complete G 7. Purification (Dry Organic Layer, Column Chromatography) F->G H 8. Analysis (NMR, MS) G->H

Caption: A step-by-step overview of the experimental process.

Step-by-Step Procedure
  • Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine 2-Bromo-4-methyl-5-nitrobenzoic acid (1.0 equiv), the arylboronic acid (1.2 equiv), K₃PO₄ (2.5 equiv), and the palladium catalyst (e.g., SPhos-Pd G2, 0.02 equiv).[14]

  • Establish Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with argon. Repeat this cycle three times to ensure all oxygen is removed.[13]

  • Solvent Addition: Under a positive pressure of argon, add degassed 1,4-dioxane followed by degassed water via syringe (e.g., in a 5:1 ratio). The typical reaction concentration is 0.1 M with respect to the aryl bromide.

  • Reaction Execution: Place the flask in a preheated oil bath at 90–100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 12–24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.[14]

    • Transfer the filtrate to a separatory funnel.

    • Carefully acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid product.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash with brine.

  • Purification:

    • Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes, often with 1% acetic acid added to the eluent to prevent tailing) to yield the pure biaryl product.[14]

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Catalyst deactivation (oxygen exposure).[13]2. Inefficient base or solvent system.3. Degraded boronic acid (protodeboronation).[13]4. Insufficient temperature.1. Ensure rigorous degassing of solvents and use of inert atmosphere.2. Screen alternative bases (e.g., Cs₂CO₃) or solvents.3. Use fresh, high-purity boronic acid or a more stable boronate ester.4. Cautiously increase the reaction temperature in 10 °C increments.[13]
Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture.[8]Improve the degassing procedure (e.g., use freeze-pump-thaw cycles for the solvent). Start with a Pd(0) source like Pd₂(dba)₃ to avoid in-situ reduction that can promote homocoupling.[13]
Dehalogenation of Starting Material Trace moisture or protic impurities leading to protodebromination.Ensure all reagents and solvents are anhydrous (if the protocol demands it) and the reaction is run under strictly inert conditions.[7]
Difficult Purification Product is highly polar or forms emulsions during work-up.Add 1% acetic acid to the chromatography eluent to keep the product protonated and reduce streaking. For emulsions, add more brine or filter the entire mixture through Celite.

Applications in Medicinal Chemistry

The synthesis of biaryl carboxylic acids is of profound importance in drug discovery. These structural motifs are present in a wide array of pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs), angiotensin II receptor antagonists (sartans), and various kinase inhibitors used in oncology.[15] The ability to functionalize the 2-Bromo-4-methyl-5-nitrobenzoic acid scaffold allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies, accelerating the discovery of new therapeutic agents.[16]

References

  • BenchChem. (2025). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
  • BenchChem. (2025).
  • BenchChem. (2025). A Comparative Guide to Bases in Suzuki-Miyaura Coupling Reactions.
  • Crameri, Y., et al. (n.d.). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Wiley Online Library.
  • So, C. M., et al. (2013). An Active, General, and Long-Lived Palladium Catalyst for Cross-Couplings of Deactivated (Hetero)aryl Chlorides and Bromides with Arylboronic Acids. The Journal of Organic Chemistry.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Scrivanti, A., et al. (n.d.). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
  • ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
  • Wikipedia. (n.d.). Suzuki reaction.
  • ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • BenchChem. (2025).
  • Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1.
  • Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.
  • ACS Publications. (2024).
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine.
  • BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-methylpyridine.
  • BenchChem. (2025). Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery.
  • BenchChem. (2025).
  • Royal Society of Chemistry. (2023). Carboxylic acids as double aryl group donors for biaryl synthesis.

Sources

Application

Advanced Application Notes: Buchwald-Hartwig Amination of Brominated Benzoic Acids

Executive Summary The palladium-catalyzed Buchwald-Hartwig amination has revolutionized the construction of C(sp²)–N bonds, providing an indispensable tool for the synthesis of complex pharmaceuticals, agrochemicals, and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The palladium-catalyzed Buchwald-Hartwig amination has revolutionized the construction of C(sp²)–N bonds, providing an indispensable tool for the synthesis of complex pharmaceuticals, agrochemicals, and materials[1][2]. However, the cross-coupling of brominated benzoic acids presents a unique mechanistic challenge: the presence of an unprotected, acidic carboxylic acid moiety (pKa ~4) inherently conflicts with the basic conditions required for the catalytic cycle[3].

This application note provides a comprehensive, self-validating guide to executing Buchwald-Hartwig aminations on bromobenzoic acid substrates. It details the mechanistic causality behind catalyst, ligand, and base selection, and provides robust protocols for both direct (unprotected) and indirect (ester-protected) coupling strategies.

Mechanistic Insights & Causality (E-E-A-T)

The Carboxylic Acid Challenge

The standard Buchwald-Hartwig catalytic cycle consists of three primary steps: oxidative addition, amine coordination/deprotonation, and reductive elimination[4][5]. The deprotonation of the coordinated amine by a base (e.g., NaOtBu, LiHMDS) is critical to forming the reactive palladium-amido complex[6].

When coupling unprotected bromobenzoic acids, the acidic -COOH group rapidly quenches strong bases. If the base is neutralized, the palladium-amido complex cannot form, stalling the reaction at the Pd(II) intermediate and leading to catalyst deactivation or hydrodehalogenation side reactions[1].

Strategic Solutions

To overcome this, chemists employ two primary strategies:

  • In Situ Carboxylate Formation (Direct Amination): Utilizing >2.0 equivalents of a weaker, sterically accessible base (such as K₃PO₄ or Cs₂CO₃)[7][8]. The first equivalent deprotonates the carboxylic acid to form a palladium-compatible carboxylate salt, while the remaining base facilitates the catalytic cycle. Strong bases like NaOtBu are generally avoided here as they can cause undesired side reactions with the unprotected acid.

  • Esterification (Indirect Amination): Masking the carboxylic acid as an alkyl ester (e.g., ethyl or methyl ester) prior to coupling. This allows the use of highly efficient strong bases and broader ligand classes, followed by a simple post-coupling saponification[2][9].

Catalyst and Ligand Selection

The choice of the palladium precursor and phosphine ligand dictates the efficiency of the oxidative addition and reductive elimination steps[10][11]:

  • Palladium Precursors: Pd₂(dba)₃ and Pd(OAc)₂ are the industry standards. Pd(OAc)₂ is often preferred for its stability, being reduced in situ to the active Pd(0) species by the amine or the phosphine ligand[4].

  • Ligands: Bulky, electron-rich biaryl phosphines (Buchwald ligands) such as XPhos and BrettPhos , or chelating bidentate ligands like BINAP [11][12].

    • Causality: The electron-rich nature of the dicyclohexylphosphine moiety in XPhos accelerates the oxidative addition into the deactivated C–Br bond. Concurrently, the immense steric bulk of the triisopropylphenyl ring forces the Pd center into a geometry that highly favors rapid reductive elimination, preventing competitive β-hydride elimination[2][5].

G Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (C-Br Cleavage) Pd0->OxAdd PdII_Ar Pd(II)(Ar)(Br)L Intermediate OxAdd->PdII_Ar AmineCoord Amine Coordination PdII_Ar->AmineCoord Deprot Base Deprotonation Critical Step AmineCoord->Deprot RedElim Reductive Elimination (C-N Formation) Deprot->RedElim RedElim->Pd0 Product N-Aryl Benzoic Acid RedElim->Product Interference Unprotected -COOH Neutralizes Base Interference->Deprot Inhibits if base < 2 eq

Caption: Mechanistic cycle of Buchwald-Hartwig amination highlighting carboxylic acid interference.

Quantitative Data: Condition Optimization

The following table synthesizes field-proven conditions for the amination of 3-bromobenzoic acid derivatives with standard anilines, demonstrating the impact of substrate protection and ligand choice[7][10][11][13].

Substrate StateCatalyst (mol%)Ligand (mol%)Base (Equiv)SolventTemp / TimeExpected Yield
Unprotected (-COOH)Pd₂(dba)₃ (2%)XPhos (4%)K₃PO₄ (3.0)t-AmOH100 °C / 16 h75 - 85%
Unprotected (-COOH)Pd(OAc)₂ (5%)BrettPhos (5%)Cs₂CO₃ (3.0)Dioxane110 °C / 12 h80 - 90%
Protected (-COOEt)Pd(OAc)₂ (2%)BINAP (3%)Cs₂CO₃ (1.5)Toluene110 °C / 8 h85 - 95%
Protected (-COOEt)Pd₂(dba)₃ (1%)XPhos (2%)NaOtBu (1.4)Toluene90 °C / 6 h> 90%

Experimental Protocols (Self-Validating Systems)

Protocol A: Direct Amination of Unprotected 3-Bromobenzoic Acid

This protocol utilizes excess weak base to generate the carboxylate in situ, allowing direct C–N coupling without prior esterification[7].

Reagents:

  • 3-Bromobenzoic acid (1.0 mmol, 1.0 equiv)

  • Aniline derivative (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd)

  • XPhos (0.04 mmol, 4 mol%)

  • K₃PO₄ (anhydrous, finely ground) (3.0 mmol, 3.0 equiv)

  • tert-Amyl alcohol (t-AmOH) or 1,4-Dioxane (anhydrous, 5.0 mL)

Step-by-Step Methodology:

  • Preparation (Inert Atmosphere): In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 3-bromobenzoic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.

    • Causality: Pd(0) complexes are highly susceptible to oxidation by atmospheric oxygen, which irreversibly forms inactive Pd(II) oxides. Setting up in a glovebox or using strict Schlenk techniques is mandatory[2][10].

  • Degassing: Evacuate the tube and backfill with ultra-pure Argon (repeat 3 times).

  • Solvent & Amine Addition: Add anhydrous, degassed t-AmOH and the aniline derivative via a gas-tight syringe.

  • Reaction: Seal the tube and heat in a pre-warmed oil bath at 100 °C for 16 hours under vigorous stirring.

  • Quench & Workup: Cool the mixture to room temperature. Dilute with 10 mL of water and 10 mL of Ethyl Acetate (EtOAc).

    • Validation Step: At this stage, the product is an aqueous-soluble potassium carboxylate salt. The organic layer contains unreacted aniline and catalyst debris.

  • Acidification (Critical): Separate the aqueous layer. Slowly acidify the aqueous layer with 1 M HCl until the pH reaches 2–3.

    • Causality: Acidification protonates the carboxylate back to the neutral carboxylic acid, forcing the product to precipitate or partition into an organic solvent.

  • Extraction & Purification: Extract the acidified aqueous layer with EtOAc (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel chromatography (DCM/MeOH gradient)[11].

Protocol B: Amination of Ester-Protected Bromobenzoic Acid

For highly sterically hindered amines or sensitive substrates, ester protection provides a cleaner reaction profile with lower catalyst loadings[2].

Reagents:

  • Ethyl 3-bromobenzoate (1.0 mmol, 1.0 equiv)

  • Aniline derivative (1.2 mmol, 1.2 equiv)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • BINAP (0.03 mmol, 3 mol%)

  • Cs₂CO₃ (1.5 mmol, 1.5 equiv)

  • Toluene (anhydrous, 5.0 mL)

Step-by-Step Methodology:

  • Setup: Charge an oven-dried flask with Ethyl 3-bromobenzoate, Pd(OAc)₂, BINAP, and Cs₂CO₃. Purge with Argon[12].

  • Reaction: Add the amine and degassed toluene. Stir at 110 °C for 8 hours.

  • Workup: Cool to room temperature, filter the crude mixture through a pad of Celite to remove insoluble inorganic salts and precipitated palladium black. Wash the pad with EtOAc[12].

  • Concentration: Concentrate the filtrate in vacuo.

  • Saponification (Post-Coupling): Dissolve the crude ester in THF/MeOH/H₂O (2:1:1, 10 mL). Add LiOH·H₂O (3.0 equiv). Stir at room temperature for 4 hours until TLC indicates complete consumption of the ester.

  • Final Isolation: Acidify with 1 M HCl to pH 3, extract with EtOAc, dry, and purify to yield the free N-aryl benzoic acid.

Experimental Workflow Visualization

Workflow Prep Schlenk Setup Degassing & Inert Gas Reagents Add Pd, Ligand, Base Ar-Br & Amine Prep->Reagents React Heat at 90-110°C 12-24 Hours Reagents->React Workup Aqueous Quench Acidify to pH 2-3 React->Workup Extract Organic Extraction & Drying Workup->Extract Purify Column Chromatography (Silica Gel) Extract->Purify

Caption: Step-by-step experimental workflow for the amination of unprotected bromobenzoic acids.

References

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. LibreTexts. Retrieved from[Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. Organic-Synthesis.com. Retrieved from[Link]

  • Atlanchim Pharma. Palladium-catalyzed Buchwald-Hartwig amination. Atlanchim Pharma. Retrieved from[Link]

  • Wikipedia. Buchwald–Hartwig amination. Wikimedia Foundation. Retrieved from[Link]

  • Beilstein Journal of Organic Chemistry. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein-Institut. Retrieved from [Link]

  • Grokipedia. Buchwald–Hartwig amination. Grokipedia. Retrieved from [Link]

  • MIT Open Access Articles. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. Massachusetts Institute of Technology. Retrieved from[Link]

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Technical Notes & Optimization

Troubleshooting

Troubleshooting low conversion rates in nitro reduction of benzoic acids

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals facing stalled reactions or low yields during the reduction of nitrobenzoic acids to amino...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals facing stalled reactions or low yields during the reduction of nitrobenzoic acids to aminobenzoic acids.

Achieving quantitative conversion in these reactions is frequently complicated by the dual electronic and steric effects of the carboxylic acid moiety, poor substrate solubility, and catalyst deactivation. Below, we provide a mechanistic troubleshooting framework, validated protocols, and root-cause analyses to resolve low conversion rates.

Diagnostic Workflow: Troubleshooting Low Conversion

TroubleshootingWorkflow Start Low Conversion Detected (Nitrobenzoic Acid Reduction) CheckSol Check Substrate Solubility Is the mixture fully homogeneous? Start->CheckSol SolNo No: Poor Solubility CheckSol->SolNo SolYes Yes: Fully Dissolved CheckSol->SolYes FixSol Adjust Solvent System (Add NaOH/NaHCO3 or use polar protic solvent) SolNo->FixSol CheckMassTransfer Check Mass Transfer Is H2 uptake stalling early? SolYes->CheckMassTransfer MassNo No: H2 uptake normal but reaction incomplete CheckMassTransfer->MassNo MassYes Yes: H2 uptake stalled CheckMassTransfer->MassYes CheckCat Check Catalyst Poisoning Is the product deeply colored? MassNo->CheckCat FixMass Increase Agitation (RPM) or H2 Pressure (bar) MassYes->FixMass FixCat Buffer pH to 5-7 to prevent azo coupling or Switch to Fe/H2O reduction CheckCat->FixCat

Diagnostic workflow for troubleshooting low conversion in nitrobenzoic acid reductions.

Part 1: Causality & Troubleshooting FAQs

Q1: My catalytic hydrogenation of p-nitrobenzoic acid using Pd/C stalls at 40% conversion. What is the primary cause? A: The most frequent cause of stalled conversion in nitrobenzoic acid reduction is poor substrate solubility. Nitrobenzoic acids, particularly the para and ortho isomers, exhibit notoriously low solubility in neutral aqueous or standard organic media. Kinetic studies reveal a direct linear correlation between the solubility of the nitrobenzoic acid isomers and the rate of their catalytic reduction; undissolved substrate cannot adsorb onto the catalyst surface, halting the reaction[1]. Solution: Convert the carboxylic acid to its highly soluble sodium salt. Adding a stoichiometric amount of NaOH or NaHCO3 to an aqueous system dramatically increases solubility[2]. Alternatively, polar protic solvents like methanol or ethanol can be used[2].

Q2: I switched to an aqueous NaOH system to dissolve the substrate, but the reaction is still sluggish. Why? A: While aqueous alkaline conditions resolve substrate solubility, they introduce a secondary mass-transfer limitation. The solubility of hydrogen gas in water is at least one order of magnitude lower than in organic solvents[3]. Furthermore, the presence of electrolytes (NaOH and the nitrobenzoate salt) further depresses H₂ solubility through the "salting-out" effect[3]. Solution: To overcome this gas-liquid mass-transfer limitation, you must increase the hydrogen pressure (e.g., 10 bar) and ensure vigorous agitation (e.g., >1000 rpm) to maximize the gas-liquid contact area-to-volume ratio[3].

Q3: The reaction reaches 80% conversion but produces deeply colored impurities and stops. Is the catalyst poisoned? A: Yes. During the stepwise reduction of the nitro group (Haber mechanism), reactive intermediates such as nitroso and hydroxylamine species are formed. Under highly alkaline conditions, these intermediates readily undergo base-catalyzed condensation to form azo or azoxy byproducts. These oligomers strongly adsorb to and poison palladium or platinum catalysts. Solution: Maintain the pH between 5.0 and 7.0 during the reduction. Reducing the alkali metal salt of nitrobenzoic acid at a slightly acidic to neutral pH prevents product discoloration, minimizes catalyst fouling, and allows for yields >95%[4].

NitroReductionPathway Nitro Nitrobenzoic Acid (Ar-NO2) Nitroso Nitroso Intermediate (Ar-NO) Nitro->Nitroso +H2, -H2O Hydroxylamine Hydroxylamine (Ar-NHOH) Nitroso->Hydroxylamine +H2 Azo Azo/Azoxy Byproducts (Ar-N=N-Ar) Nitroso->Azo Base-catalyzed coupling Amine Aminobenzoic Acid (Ar-NH2) Hydroxylamine->Amine +H2, -H2O Hydroxylamine->Azo

Mechanistic pathway of nitrobenzoic acid reduction highlighting potential dead-ends.

Q4: Are there base-free, non-catalytic alternatives if hydrogenation fails due to functional group incompatibility? A: Yes. If your substrate contains reducible halogens (e.g., chloronitrobenzoic acids) that undergo unwanted dehalogenation under Pd/C + H₂ conditions, chemical reduction is preferred. Commercial metallic iron powder in water is highly chemoselective. In this system, iron acts as the electron donor and water functions as the terminal hydrogen source, smoothly converting the nitro group to an amine without cleaving carbon-halogen bonds[5].

Part 2: Self-Validating Experimental Protocols

Protocol A: Optimized Catalytic Hydrogenation of p-Nitrobenzoic Acid

Causality Focus: This protocol utilizes NaOH to form the highly soluble sodium p-nitrobenzoate, preventing catalyst pore-blocking. It utilizes elevated pressure and temperature to counteract the low H₂ solubility inherent to aqueous alkaline media[3].

  • Substrate Dissolution: In a 100 mL stainless-steel stirred-tank reactor, charge 30 mL of deionized water. Add 2.5 g (15 mmol) of p-nitrobenzoic acid and 0.695 g (17.4 mmol) of NaOH[3].

  • Self-Validation Check 1: Stir until the solution is completely clear. Do not proceed if the solution is turbid; undissolved particles will immediately foul the catalyst.

  • Catalyst Addition & Purging: Add 0.02 g of 5 wt% Pd/C catalyst[3]. Seal the reactor. Purge the headspace three times with N₂ gas to remove oxygen, followed by three purges with H₂ gas.

  • Reaction: Pressurize the reactor to 10 bar with H₂. Heat the mixture to 80 °C while stirring vigorously at 1250 rpm to ensure optimal gas-liquid mass transfer[3].

  • Self-Validation Check 2: Monitor the pressure drop. The reaction is complete when H₂ uptake ceases. If uptake stops prematurely, cool the reactor, check the pH, and verify that azo-coupling has not occurred.

  • Workup: Cool the reactor, vent carefully, and filter the catalyst over a pad of Celite. Acidify the filtrate with dilute HCl to pH 3-4 to precipitate the pure p-aminobenzoic acid.

Protocol B: Chemoselective Iron-Mediated Reduction (For Halogenated Derivatives)

Causality Focus: Utilizes zero-valent iron to selectively reduce the nitro group without requiring high-pressure H₂, preventing the dehalogenation of sensitive substrates[5].

  • Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser, suspend 10 mmol of the substituted nitrobenzoic acid in 50 mL of an ethanol/water mixture (2:1 v/v)[2].

  • Activation: Add 3.0 equivalents of fine iron powder (approx. 300 mesh) and 0.1 equivalents of concentrated HCl (or NH₄Cl for milder conditions).

  • Self-Validation Check 1: Observe the evolution of trace bubbles. The mild acid etches the iron surface, removing the passive oxide layer to initiate electron transfer.

  • Reaction: Heat the mixture to reflux (approx. 80 °C) with vigorous stirring for 2-4 hours. The reaction mixture will turn dark brown/black as Fe(0) oxidizes to magnetite (Fe₃O₄)[5].

  • Workup: Cool the mixture, adjust to pH 8-9 with NaHCO₃ to ensure the aminobenzoic acid is in the aqueous phase as a salt, and filter through Celite to remove iron oxides. Acidify the filtrate to precipitate the final product.

Part 3: Quantitative Data Comparison

The following table summarizes the expected outcomes, optimal parameters, and limitations based on the chosen methodology.

Reduction MethodSolvent SystemTemp / PressureTypical YieldKey AdvantagePrimary Limitation
Pd/C Hydrogenation Aqueous NaOH (pH > 8)80 °C / 10 bar H₂85 - 90%Green solvent, high throughputH₂ mass transfer limits; potential azo coupling[3]
Pd/C Hydrogenation Aqueous (pH 5-7)25-50 °C / <7 bar H₂> 95%High purity, no discolorationRequires careful pH buffering[4]
Raney Nickel Propan-2-ol / Water30 °C / 1 bar H₂80 - 85%Good for meta/para isomersLower reaction rates compared to Pd[1]
Iron Powder (Béchamp) Ethanol / Water80 °C / Atmospheric90 - 95%Highly chemoselective (tolerates halogens)Generates iron oxide waste[5]

References

  • Title: FAST Hydrogenations as a Continuous Platform for Green Aromatic Nitroreductions Source: almacgroup.com URL: 3

  • Title: Technical Support Center: Optimizing Solvent Systems for 5-Methyl-2-nitrobenzoic Acid Reactions Source: benchchem.com URL: 2

  • Title: Chemoselective Reduction of Nitroarenes to Aromatic Amines with Commercial Metallic Iron Powder in Water Under Mild Reaction Conditions Source: longdom.org URL: 5

  • Title: Hydrogenation of nitrobenzoic acids (US3882171A) Source: patents.google.com URL: 4

  • Title: Kinetics of catalytic hydrogenation of 4-nitroaniline in aqueous solutions of propan-2-ol... / INTERRELATION BETWEEN CATALYTIC REDUCTION RATE AND SOLUBILITY OF NITROBENZOIC ACID ISOMERS Source: researchgate.net URL: 1

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Purification Guide for 2-Bromo-4-methyl-5-nitrobenzoic Acid

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals synthesizing 2-Bromo-4-methyl-5-nitrobenzoic acid .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals synthesizing 2-Bromo-4-methyl-5-nitrobenzoic acid . The primary challenge in this workflow is the formation of closely related regioisomeric impurities during the nitration of the starting material,.

Below, we deconstruct the mechanistic causality of isomer formation, provide self-validating protocols for their separation, and address common experimental failures.

Mechanistic Causality: Why Do Regioisomers Form?

During the electrophilic aromatic substitution (nitration) of 2-bromo-4-methylbenzoic acid, the incoming nitronium ion ( NO2+​ ) is directed by the synergistic electronic effects of the three existing substituents:

  • -COOH (C1): A meta-directing, deactivating group that directs electrophiles to C3 and C5 .

  • -Br (C2): An ortho/para-directing, deactivating group that directs to C3 (ortho) and C5 (para).

  • -CH3 (C4): An ortho/para-directing, activating group that directs to C3 (ortho) and C5 (ortho).

The Causality of the Product Ratio: Because all three functional groups electronically activate/direct toward the exact same positions (C3 and C5), the reaction outcome is governed entirely by steric hindrance .

  • Position C3 is severely congested, sandwiched directly between the bulky bromine atom and the methyl group.

  • Position C5 is flanked only by the methyl group and a small hydrogen atom at C6.

Consequently, the kinetic and thermodynamic preference heavily favors nitration at C5, yielding 2-bromo-4-methyl-5-nitrobenzoic acid as the major product. However, the extreme electronic activation of C3 guarantees that 2-bromo-4-methyl-3-nitrobenzoic acid will form as a persistent, minor regioisomeric impurity[1].

Quantitative Data: Regioisomer Comparison
Property5-Nitro Isomer (Target)3-Nitro Isomer (Impurity)
Substitution Position C5 (para to Br, ortho to CH3)C3 (ortho to Br, ortho to CH3)
Steric Environment Low Hindrance (Flanked by -CH3, -H)High Hindrance (Flanked by -Br, -CH3)
Expected Crude Ratio Major (~75–85%)Minor (~15–25%)
Solubility (Polar Protic) Lower (Readily forms stable crystal lattice)Higher (Steric strain disrupts packing)

Reaction & Purification Workflow

G SM 2-Bromo-4-methylbenzoic acid (Starting Material) Nitration Nitration (HNO3 / H2SO4) Temperature: 0-5 °C SM->Nitration Electrophilic Aromatic Substitution Isomer5 2-Bromo-4-methyl-5-nitrobenzoic acid (Major / Target Isomer) Nitration->Isomer5 Substitution at C5 (Low Steric Hindrance) Isomer3 2-Bromo-4-methyl-3-nitrobenzoic acid (Minor / Regioisomeric Impurity) Nitration->Isomer3 Substitution at C3 (High Steric Hindrance) Purification Fractional Crystallization (EtOH / Water) Isomer5->Purification Isomer3->Purification PureProduct Pure 5-Nitro Isomer (Crystalline Solid) Purification->PureProduct Precipitates First Waste 3-Nitro Isomer + Mother Liquor (Discard or Reprocess) Purification->Waste Remains in Solution

Workflow for the nitration and regioisomer separation of 2-bromo-4-methylbenzoic acid.

Self-Validating Experimental Protocols

To ensure reproducibility, this methodology embeds validation checkpoints directly into the workflow.

Protocol A: Controlled Nitration

Causality: Nitration is highly exothermic. If the temperature exceeds 5 °C, the kinetic energy overcomes the activation barrier for dinitration, and the highly oxidizing nitric acid will begin oxidizing the methyl group to a carboxylic acid, generating tar-like impurities[1].

  • Preparation: Dissolve 1.0 eq of 2-bromo-4-methylbenzoic acid in concentrated H2​SO4​ (5 volumes). Cool the flask to 0 °C using an ice-salt bath.

  • Nitrating Mixture: In a separate vessel, carefully prepare a 1:1 (v/v) mixture of conc. HNO3​ and conc. H2​SO4​ . Chill to 0 °C.

  • Addition: Add the nitrating mixture dropwise to the substrate solution over 60 minutes. Maintain the internal temperature strictly between 0–5 °C.

  • Validation Checkpoint 1 (Reaction Completion): After 2 hours, quench a 50 µL aliquot in 1 mL of ice water, extract with ethyl acetate, and analyze via TLC (Hexanes/EtOAc 7:3). Proceed only when the starting material spot is completely consumed.

  • Quenching: Pour the bulk reaction mixture slowly over vigorously stirred crushed ice to precipitate the crude regioisomeric mixture. Filter and wash thoroughly with ice-cold water to remove residual mineral acids.

Protocol B: Fractional Crystallization

Causality: The 5-nitro isomer possesses a more symmetrical, less strained geometry than the 3-nitro isomer, allowing for tighter intermolecular hydrogen bonding and π

π stacking in the crystal lattice. This significantly lowers its solubility in polar protic solvent systems[2].
  • Dissolution: Suspend the crude solid in hot ethanol (approx. 70 °C) until fully dissolved.

  • Anti-Solvent Addition: Slowly add deionized water dropwise until the solution reaches its cloud point (sustained slight turbidity).

  • Clarification & Cooling: Add a few drops of ethanol until the solution clarifies again. Remove from heat and allow it to cool undisturbed to room temperature, then transfer to a 4 °C refrigerator for 12 hours.

  • Isolation: Collect the precipitated 5-nitro isomer crystals via vacuum filtration. Wash the filter cake with a minimal volume of ice-cold 1:1 Ethanol/Water.

  • Validation Checkpoint 2 (Purity): Analyze the isolated crystals and the mother liquor via 3[3]. The mother liquor should be heavily enriched with the 3-nitro isomer, while the crystals should show >98% purity of the 5-nitro target.

Troubleshooting & FAQs

Q: Why did my nitration reaction yield a dark, oily substance instead of a precipitable solid? A: "Oiling out" is caused by two main factors:

  • Depressed Melting Point: A high concentration of mixed isomers (ortho/para/meta) and dinitrated byproducts disrupts crystal lattice formation.

  • Residual Acids: Incomplete washing of the crude product leaves traces of sulfuric/nitric acid, which prevents solidification. Corrective Action: Ensure strict temperature control (<5 °C) to prevent over-nitration and methyl group oxidation[1]. If you have an oil, dissolve it in a minimal amount of cold methanol to wash away the highly soluble impurities, then attempt recrystallization.

Q: Can I separate the 3-nitro and 5-nitro isomers using pH adjustment instead of crystallization? A: Yes. While both are carboxylic acids, their pKa​ values differ slightly due to the varying inductive effects of the nitro group's proximity to the carboxylate. You can dissolve the crude mixture in aqueous NaOH (pH > 10) and perform a fractional precipitation by slowly adding 1M HCl[2]. The less acidic isomer will protonate and precipitate first. However, fractional crystallization is generally more scalable and yields higher purity.

Q: How do I definitively verify that I have removed the 3-nitro impurity? A: Standard TLC is often insufficient for resolving positional isomers of nitrobenzoic acids due to their near-identical polarities. You must use Reversed-Phase HPLC. Utilizing a C18 bonded phase column with an isocratic mobile phase of 2-propanol/water/acetic acid (20:80:0.4 v/v/v, pH ~2.99) will suppress the ionization of the carboxylic acid and provide excellent baseline resolution ( Rs​≥1.5 ) between the regioisomers[3].

References

  • Journal of Chromatography A: Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography. Retrieved from[Link]

  • Organic Syntheses: m-Nitrobenzoic Acid Preparation & Isomer Separation. Retrieved from[Link]

Sources

Troubleshooting

Technical Support Center: Exotherm Control in the Nitration of Methylbenzoic Acid Derivatives

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into safely and effectively managing the signific...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into safely and effectively managing the significant exotherms generated during the nitration of methylbenzoic acid derivatives. Our focus is on the causality behind experimental choices to ensure reproducible, safe, and high-yielding outcomes.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the fundamental principles of thermal management in nitration reactions.

Q1: Why is strict temperature control so critical during the nitration of methylbenzoic acid derivatives?

A1: Nitration is a highly exothermic reaction.[1][2] Failure to control the temperature can lead to a cascade of hazardous events. The primary risks are:

  • Runaway Reactions: Uncontrolled temperature increases accelerate the reaction rate, which in turn generates more heat. This positive feedback loop can lead to a violent, runaway reaction, posing a significant explosion hazard.[3][4]

  • Formation of Byproducts: Higher temperatures promote unwanted side reactions. These include dinitration (the addition of a second nitro group), which can be difficult to separate from the desired mononitrated product.[5][6][7] Elevated temperatures can also cause oxidation of the methyl group or decomposition of the starting material or product, often resulting in a dark, tarry reaction mixture and reduced yield.[5][8]

  • Decreased Regioselectivity: For some substituted benzoic acids, lower temperatures can improve the selectivity for the desired isomer.[9][10]

Q2: What are the primary causes of a runaway reaction in this context?

A2: A runaway reaction typically stems from a failure to adequately remove the heat generated by the reaction.[4] Key contributing factors include:

  • Too Rapid Addition of Nitrating Mixture: Adding the mixed acid too quickly is the most common cause. This introduces the limiting reagent at a rate that generates heat faster than the cooling system can dissipate it.[5][11]

  • Inadequate Cooling: Using an insufficient or inefficient cooling bath (e.g., a simple ice-water bath when an ice-salt bath is needed) can prevent the system from maintaining the target temperature.[8][11]

  • Poor Agitation: Inefficient stirring creates localized "hot spots" where the reaction temperature is much higher than the bulk mixture, which can initiate a runaway.[12]

  • Excess Nitric Acid: A significant excess of nitric acid can decrease the thermal stability of the reaction mixture, making it more susceptible to decomposition at lower temperatures.[13][14]

Q3: What is the role of concentrated sulfuric acid in managing the reaction exotherm?

A3: Concentrated sulfuric acid serves several crucial functions beyond just being part of the reaction medium:

  • Generation of the Electrophile: It protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[2][12]

  • Heat Sink: As the bulk medium in most industrial processes, sulfuric acid provides a large thermal mass that can absorb the heat generated by the reaction, helping to buffer temperature changes.[15]

  • Reaction Control: By using sulfuric acid to dissolve the substrate first and then slowly adding the nitric acid (or mixed acid), the reaction rate is controlled by the feed rate of the limiting reagent.[13][15]

Q4: What are the ideal temperature ranges for nitrating methylbenzoic acid derivatives?

A4: The optimal temperature range is a balance between achieving a reasonable reaction rate and preventing side reactions. For most methylbenzoic acid derivatives, the recommended temperature during the addition of the nitrating mixture is between 0°C and 10°C .[16] Some highly activated substrates, such as those containing an amino group, may require even lower temperatures (e.g., -10°C to 0°C) to prevent oxidation.[8][11] It is crucial to monitor the internal temperature of the reaction, not just the bath temperature.[8]

Q5: What are the essential safety precautions before starting any nitration?

A5: Nitration reactions are inherently hazardous due to the use of highly corrosive, oxidizing acids and the potential for runaway exotherms.[3][17] Essential precautions include:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, splash-proof goggles, a face shield, and a lab coat.[3][9][18]

  • Engineering Controls: The entire procedure must be conducted in a certified chemical fume hood with adequate ventilation.[3][18] Ensure an emergency eyewash station and safety shower are readily accessible.[3][19]

  • Proper Technique: Always add the more dense sulfuric acid to the nitric acid when preparing the mixed acid, and always perform this pre-mixing in an ice bath.[12] When diluting acids, always add acid to water slowly, never the reverse.[18]

  • Emergency Preparedness: Have appropriate spill containment materials (e.g., sodium bicarbonate or soda ash for neutralization) on hand.[18] Develop a clear emergency response plan for handling uncontrollable exotherms.[3][8]

Troubleshooting Guide

This section provides solutions to specific problems encountered during the nitration of methylbenzoic acid derivatives.

Problem: My reaction temperature is rising rapidly and uncontrollably, and I'm seeing vigorous gas evolution.

  • Diagnosis: You are experiencing a runaway reaction. The dark gas is likely nitrogen dioxide (NO₂), a toxic byproduct of nitric acid decomposition at high temperatures.[8][11] This is a critical safety event.

  • Immediate Action:

    • If it is safe to do so, immediately stop the addition of the nitrating mixture.

    • Increase the efficiency of the cooling bath by adding more ice and salt. If possible, immerse the reaction flask in a larger, pre-chilled secondary cooling bath.[8][11]

    • If the reaction is clearly uncontrollable, evacuate the area immediately and follow your institution's emergency procedures. [8]

  • Causality & Prevention:

    • Cause: The rate of heat generation has exceeded the rate of heat removal. This was likely caused by adding the nitrating mixture too quickly or having an inadequate cooling system.[11]

    • Prevention:

      • Ensure your cooling bath is robust and can be maintained at the target temperature (e.g., an ice-salt bath for sub-zero temperatures).[11]

      • Add the nitrating mixture very slowly (dropwise) with vigorous stirring.[11][16]

      • Continuously monitor the internal reaction temperature with a thermometer. If the temperature exceeds the set limit (e.g., 10-15°C), pause the addition until it cools down.[8][20]

Problem: The reaction mixture has turned dark brown or black.

  • Diagnosis: This coloration typically indicates the formation of oxidation and decomposition byproducts.[5]

  • Causality & Prevention:

    • Cause 1: Overheating. The most common cause is the reaction temperature exceeding the optimal range, leading to the oxidation of the electron-rich methyl group or decomposition of the aromatic ring.[5][8]

    • Cause 2: Excess Nitrous Acid. The presence of nitrogen oxides (NOx) can lead to oxidative side reactions.[5]

  • Solution & Prevention:

    • Prevention: The most effective prevention is strict temperature control, as detailed above. Maintain the reaction temperature below 15°C, and ideally between 0-10°C.[5]

    • Mitigation (Optional): In some nitration protocols, a small amount of urea can be added to the reaction mixture. Urea acts as a scavenger for excess nitrous acid, preventing oxidative side reactions.[5] However, this should be validated for your specific substrate.

Problem: My product yield is low, and analysis shows significant byproducts like dinitrated compounds.

  • Diagnosis: The reaction conditions were too harsh, favoring over-nitration or other side reactions.

  • Causality & Prevention:

    • Cause 1: High Temperature. Dinitration requires more forcing conditions than mononitration. If the temperature rises too high, the formation of dinitro compounds becomes significant.[5][7]

    • Cause 2: Prolonged Reaction Time. Allowing the reaction to stir for too long after the addition is complete can also lead to the formation of byproducts.[12]

  • Solution & Prevention:

    • Temperature Control: Maintain the reaction temperature strictly within the 0-10°C range during addition.[16]

    • Reaction Monitoring: Monitor the reaction's progress using a technique like Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting material has been consumed to avoid over-reaction.[5][9]

    • Stoichiometry: Ensure you are not using a large excess of nitric acid, which can drive the reaction towards dinitration.[13]

Problem: My product failed to solidify upon quenching on ice, forming an oil instead.

  • Diagnosis: The crude product is impure, resulting in a melting point depression.

  • Causality & Prevention:

    • Cause 1: Presence of Isomeric Impurities. The formation of ortho or para isomers alongside the desired meta product can create a eutectic mixture with a lower melting point.[5]

    • Cause 2: Presence of Dinitrated Products. Dinitrated byproducts may be oils or low-melting solids that contaminate the desired product.[5]

    • Cause 3: Incomplete Removal of Acids. Residual sulfuric or nitric acid can prevent proper crystallization.[5]

  • Solution & Prevention:

    • Work-up: If an oil forms, the product must be isolated by liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).[21]

    • Purification:

      • Thoroughly wash the crude product (whether solid or an organic extract) with cold water to remove residual acids. A subsequent wash with a dilute sodium bicarbonate solution will neutralize and remove the last traces of acid.[5][21]

      • If simple recrystallization from a solvent like an ethanol/water mixture is ineffective, column chromatography on silica gel may be necessary to separate the desired isomer from byproducts.[5]

Data Presentation: Typical Reaction Conditions

The following table summarizes representative quantitative data for the nitration of benzoic acid derivatives under controlled laboratory conditions.

ParameterValueRationale & Reference
Starting Material Methylbenzoic Acid DerivativeThe specific derivative will influence reactivity.
Nitrating Agent Mixed Acid (Conc. H₂SO₄ and Conc. HNO₃)Sulfuric acid protonates nitric acid to form the active nitronium ion (NO₂⁺).[2]
Reaction Temperature 0 - 10 °CCrucial for controlling the exothermic reaction and minimizing side reactions like oxidation and dinitration.[5][16]
Addition of Nitrating Agent Slow, dropwise additionPrevents localized temperature spikes and potential runaway reactions.[11]
Cooling Bath Ice-water or Ice-salt bathAn ice-salt bath is recommended to achieve and maintain temperatures below 0°C, especially for highly activated substrates.[8][11]
Reaction Time (Post-addition) 15 - 30 minutesOptimal duration should be determined by monitoring the reaction's progress (e.g., via TLC).[5][16]
Typical Yield ~70 - 85%Yield is highly dependent on strict adherence to temperature control and work-up procedures.[16]

Experimental Protocol: Synthesis of 4-Methyl-3-nitrobenzoic Acid

This protocol details the nitration of 4-methylbenzoic acid, emphasizing critical exotherm control points.

! DANGER ! This procedure uses highly corrosive and concentrated acids and involves a strongly exothermic reaction. It must be performed in a fume hood with appropriate personal protective equipment (PPE), including a face shield.[9][19]

Materials:

  • 4-methylbenzoic acid

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (70%)

  • Ice and Salt

  • Deionized water

  • Ethanol (for recrystallization)

Equipment:

  • Erlenmeyer flasks

  • Magnetic stirrer and stir bar

  • Large crystallizing dish or beaker for ice-salt bath

  • Low-temperature thermometer

  • Dropping funnel or Pasteur pipette

  • Büchner funnel and vacuum flask

Procedure:

  • Prepare the Substrate Solution:

    • In a 100 mL Erlenmeyer flask, dissolve a pre-weighed amount of 4-methylbenzoic acid in a sufficient volume of concentrated sulfuric acid with magnetic stirring.[16]

    • Place this flask in a large ice-salt bath and cool the mixture to between 0 and 5 °C. Ensure the thermometer bulb is submerged in the liquid.[5][16]

  • Prepare the Nitrating Mixture (Mixed Acid):

    • CRITICAL STEP: In a separate, clean, and dry flask, add a measured volume of concentrated nitric acid.[16]

    • Cool this flask in a separate ice bath.

    • Slowly and cautiously , add an equal volume of concentrated sulfuric acid to the nitric acid while swirling. This mixing process is highly exothermic. Keep the mixture in the ice bath at all times.[16]

  • Nitration Reaction:

    • CRITICAL STEP: While vigorously stirring the cooled solution of 4-methylbenzoic acid, add the chilled nitrating mixture dropwise using a dropping funnel or Pasteur pipette.[16]

    • Continuously monitor the internal temperature. Maintain the reaction temperature below 10°C throughout the entire addition. If the temperature approaches 10°C, stop the addition and allow the mixture to cool before resuming.[5][20]

  • Reaction Completion:

    • Once the addition is complete, allow the reaction mixture to stir in the cooling bath for an additional 15-30 minutes.[5]

  • Work-up and Isolation (Quenching):

    • Carefully pour the reaction mixture onto a generous amount of crushed ice in a large beaker with vigorous stirring. The crude 4-methyl-3-nitrobenzoic acid will precipitate as a solid.[16]

    • Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Büchner funnel.[16]

    • Wash the crude product thoroughly with several portions of cold deionized water to remove any residual acid. Check the filtrate with pH paper to ensure neutrality.[5]

  • Purification:

    • The crude product can be purified by recrystallization from a mixture of ethanol and water to yield the final product.[16]

Visualizations

Diagram 1: Experimental Workflow for Controlled Nitration

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_substrate 1. Dissolve Substrate in H₂SO₄ cool_substrate 3. Cool Substrate Solution (0-5°C) prep_substrate->cool_substrate prep_nitrating 2. Prepare Mixed Acid (HNO₃ + H₂SO₄) cool_nitrating 4. Cool Mixed Acid prep_nitrating->cool_nitrating add_nitrating 5. Dropwise Addition of Mixed Acid cool_substrate->add_nitrating cool_nitrating->add_nitrating monitor_temp 6. CONTINUOUSLY MONITOR TEMPERATURE (<10°C) add_nitrating->monitor_temp monitor_temp->add_nitrating If Temp > 10°C, PAUSE ADDITION stir 7. Stir at 0-5°C (15-30 min) monitor_temp->stir quench 8. Quench on Ice stir->quench filtrate 9. Filter & Wash Solid quench->filtrate purify 10. Recrystallize filtrate->purify product Pure Product purify->product

Caption: Workflow for controlled nitration highlighting critical temperature monitoring.

Diagram 2: Troubleshooting Logic for an Exothermic Event

G start Observe Rapid Temperature Rise q1 Is the reaction controllable? start->q1 action_stop IMMEDIATELY: 1. Stop Reagent Addition 2. Enhance Cooling q1->action_stop Yes action_evacuate EVACUATE AREA Follow Emergency Protocol q1->action_evacuate No q2 Did temperature stabilize? action_stop->q2 action_proceed Proceed with Caution Maintain Enhanced Cooling q2->action_proceed Yes action_quench If safe, quench reaction by pouring onto ice q2->action_quench No analysis Post-Mortem Analysis: - Was addition too fast? - Was cooling sufficient? - Was stirring adequate? action_proceed->analysis action_quench->analysis

Caption: Decision tree for responding to an uncontrolled exothermic event.

References

  • Royal Society of Chemistry. (2016, October 15). Nitration of methyl benzoate. RSC Education. [Link]

  • Lees, F. P. (2005). Runaway Reaction Hazards in Processing Organic Nitro Compounds. ACS Publications. [Link]

  • IChemE. (n.d.). Runaway reaction hazards in processing organic nitrocompounds. [Link]

  • YouTube. (2024, June 7). Nitration reaction safety. [Link]

  • University of California, Irvine. (n.d.). Experiment 15 — Nitration of Methyl Benzoate. [Link]

  • Google Patents. (n.d.).
  • R Discovery. (2009, January 29). Nitration of Alkyl Benzoates with Mixed Acid. [Link]

  • Scribd. (n.d.). Nitration of Methyl Benzoate Experiment. [Link]

  • Di Somma, I., et al. (2012). Kinetic and Safety Characterization of the Nitration Process of Methyl Benzoate in Mixed Acid. ACS Publications. [Link]

  • Aidic. (n.d.). Nitric Acid Decomposition Kinetics in Mixed Acid and their Use in the Modelling of Aromatic Nitration. [Link]

  • ResearchGate. (n.d.). A More Challenging Interpretative Nitration Experiment Employing Substituted Benzoic Acids and Acetanilides. [Link]

  • V.P. & R.P.T.P. Science College. (n.d.). 1 NITRATION. [Link]

  • Leggett, D. J. (2013). Assessment of Chemical Reactivity Hazards for Nitration Reactions and Decomposition of Nitro-Compounds. ACS Publications. [Link]

  • VelocityEHS. (2015, April 27). Nitric Acid Safety Tips & Health Hazards. [Link]

  • University of California, Riverside. (n.d.). SAFE USE OF NITRIC ACID. [Link]

  • BYJU'S. (n.d.). Aromatic Nitration. [Link]

  • University of Illinois Springfield. (n.d.). Ch17 Reactions of Aromatic Compounds. [Link]

  • Scribd. (n.d.). Nitration of Methyl Benzoate. [Link]

  • Truman State University. (2017). Nitration of Benzoic Acid. [Link]

Sources

Optimization

Technical Support Center: Isolation &amp; Purification of 2-Bromo-4-methyl-5-nitrobenzoic acid

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you understand that the isolation of highly functionalized building blocks is rarely trivial.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you understand that the isolation of highly functionalized building blocks is rarely trivial. The synthesis of 2-bromo-4-methyl-5-nitrobenzoic acid—typically achieved via the electrophilic aromatic nitration of 2-bromo-4-methylbenzoic acid[1]—presents distinct downstream challenges.

This guide moves beyond basic workup instructions. Here, we dissect the causality behind co-crystallization, regioisomer contamination, and emulsion formation, providing you with self-validating, thermodynamically grounded protocols to achieve >99% purity.

Mechanistic Principles of Separation

The separation of 2-bromo-4-methyl-5-nitrobenzoic acid from its unreacted starting material and regioisomeric byproducts relies on exploiting subtle differences in acidity (pKa) and crystal lattice energy.

During nitration, the introduction of the strongly electron-withdrawing nitro ( −NO2​ ) group at the 5-position significantly delocalizes the negative charge of the conjugate base. This lowers the pKa of the product relative to the un-nitrated starting material[2]. By utilizing a pH-gradient fractional precipitation , we can selectively protonate and precipitate the weaker acid (the starting material) while keeping the stronger acid (the 5-nitro product) soluble in the aqueous phase as a carboxylate salt.

Furthermore, separating the 5-nitro target from the 3-nitro regioisomer requires thermodynamic recrystallization. Because these isomers possess nearly identical pKa values, pH manipulation is ineffective[3]. Instead, we exploit the steric hindrance around the 3-position (flanked by the bulky bromo and methyl groups), which disrupts crystal packing and increases the solubility of the 3-nitro isomer in non-polar aromatic solvents relative to the 5-nitro target[4].

SeparationWorkflow SM Crude Reaction Mixture (SM, Product, Regioisomers) Ext Aqueous Base Extraction (pH 9-10) SM->Ext Org Organic Layer (Neutral Impurities) Ext->Org Discard Aq Aqueous Layer (Carboxylate Salts) Ext->Aq Acidify Fractional Acidification (pH 3.5 - 4.0) Aq->Acidify Precip Precipitate (Unreacted SM) Acidify->Precip Filter Filtrate Filtrate (5-Nitro Product Salt) Acidify->Filtrate FinalAcid Strong Acidification (pH 1.0 - 1.5) Filtrate->FinalAcid Pure 2-Bromo-4-methyl-5-nitrobenzoic acid (Crude Solid) FinalAcid->Pure Filter & Wash

Workflow for the pH-gradient separation of 2-bromo-4-methyl-5-nitrobenzoic acid.

Quantitative Separation Metrics

To design a self-validating purification system, you must monitor the physicochemical properties of the mixture components. Use the following metrics to track your separation efficiency.

CompoundRoleEst. pKaAqueous Solubility (at pH 3.8)TLC Rf​ (Hexane:EtOAc 7:3 with 1% AcOH)
2-Bromo-4-methylbenzoic acid Starting Material~3.9Insoluble (Protonated)0.45
2-Bromo-4-methyl-5-nitrobenzoic acid Target Product~2.6Soluble (Anionic Salt)0.30
2-Bromo-4-methyl-3-nitrobenzoic acid Regioisomer~2.4Soluble (Anionic Salt)0.25
Neutral Byproducts Over-oxidationN/AInsoluble>0.80

Troubleshooting FAQs

Q: Why is my isolated 2-bromo-4-methyl-5-nitrobenzoic acid persistently contaminated with the starting material, even after multiple recrystallizations? A: This is a classic case of co-crystallization. Because the un-nitrated starting material and the 5-nitro product share the same core scaffold, they easily incorporate into each other's crystal lattices. Standard recrystallization will only marginally enrich the purity. You must switch to an orthogonal technique: pH-gradient fractional precipitation (see Protocol A). By adjusting the pH to ~3.8, you force the weaker acid (starting material) to precipitate while the stronger acid (product) remains in solution[2].

Q: How do I separate the 5-nitro target from the 3-nitro regioisomer? A: Regioisomer separation is notoriously difficult in continuous or batch nitration[3]. Because the 3-nitro and 5-nitro isomers have nearly identical pKa values, fractional acidification will not work. You must rely on thermodynamic recrystallization (see Protocol B). The 3-nitro isomer is highly sterically congested, which disrupts its crystal lattice energy. Consequently, it is significantly more soluble in hot aromatic solvents (like toluene) than the 5-nitro isomer[4].

Q: During the initial aqueous base extraction, I am encountering a thick, persistent emulsion. How can I break it? A: Emulsions in halogenated aromatic extractions are typically caused by two factors: low ionic strength or the presence of fine, insoluble particulates (often over-oxidation polymers).

  • First action: Filter the entire biphasic mixture through a pad of Celite to remove solid stabilizers.

  • Second action: Add saturated aqueous NaCl (brine) to the mixture. Increasing the ionic strength of the aqueous layer forces the organic components out of the aqueous phase, rapidly resolving the emulsion[5].

Validated Experimental Protocols

Protocol A: pH-Gradient Fractional Precipitation (Removal of Starting Material)

This protocol isolates the nitrobenzoic acids from unreacted starting materials and neutral impurities.

  • Initial Extraction: Dissolve the crude reaction mixture in ethyl acetate ( 10 mL/g ). Extract with 1M aqueous NaOH or Na2​CO3​ until the aqueous layer reaches pH 9-10[5].

  • Phase Separation: Separate the layers. Discard the organic layer (contains neutral impurities).

  • Fractional Acidification: Transfer the aqueous layer to a flask equipped with a pH meter and an overhead stirrer. Slowly add 2M HCl dropwise until the pH reaches exactly 3.8 .

  • Equilibration: Stir the resulting slurry at room temperature for 30 minutes. The precipitate is predominantly the unreacted 2-bromo-4-methylbenzoic acid.

  • Filtration: Filter the slurry. Keep the filtrate (this contains your target product as a soluble salt).

  • Final Precipitation: Cool the filtrate to 5∘C in an ice bath. Slowly add concentrated HCl until the pH drops to 1.0 - 1.5 . A thick white/pale yellow precipitate of crude 2-bromo-4-methyl-5-nitrobenzoic acid will form[2].

  • Isolation: Filter the solid, wash with ice-cold water ( 2×5 mL/g ), and dry under vacuum.

Protocol B: Thermodynamic Recrystallization (Removal of Regioisomers)

This protocol separates the 5-nitro target from the 3-nitro isomer.

  • Dissolution: Suspend the crude nitrobenzoic acid mixture (from Protocol A) in toluene ( 8 mL/g ).

  • Heating: Heat the suspension to reflux ( 110∘C ) under inert atmosphere. If the solid does not completely dissolve, add ethyl acetate dropwise (up to 2 mL/g ) until a clear solution is obtained.

  • Controlled Cooling: Remove the heat source and allow the solution to cool to room temperature slowly over 4 hours. Do not crash-cool in an ice bath, as this will trap the 3-nitro isomer in the crystal lattice.

  • Crystallization: The 5-nitro isomer will selectively crystallize as fine needles, while the sterically hindered 3-nitro isomer remains in the mother liquor.

  • Collection: Filter the crystals, wash with a minimal amount of cold toluene, and dry under high vacuum at 45∘C to constant weight.

References

  • PubChem Compound Summary for CID 226292, 2-Bromo-4-methylbenzoic acid. National Center for Biotechnology Information. Available at:[Link]

  • Process for recovering 3-nitrobenzoic acid (US4288615A). Google Patents.
  • Continuous flow nitration in miniaturized devices. PubMed Central (PMC3962137). Available at:[Link]

  • Ortho-Selective amination of arene carboxylic acids via rearrangement of acyl O-hydroxylamines. Chemical Science (RSC Publishing). Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Structural Validation of 2-Bromo-4-methyl-5-nitrobenzoic Acid: A Comparative Guide to ¹³C NMR Analysis vs. Predictive and Orthogonal Methodologies

As drug discovery pipelines increasingly rely on highly functionalized building blocks, the accurate structural elucidation of complex intermediates becomes paramount. 2-Bromo-4-methyl-5-nitrobenzoic acid (CAS: 1698117-4...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pipelines increasingly rely on highly functionalized building blocks, the accurate structural elucidation of complex intermediates becomes paramount. 2-Bromo-4-methyl-5-nitrobenzoic acid (CAS: 1698117-49-5) is a prime example of such an intermediate[1]. Featuring four distinct substituents on a single benzene ring—a halogen (bromine), an electron-donating alkyl group (methyl), an electron-withdrawing group (nitro), and a carboxylic acid—this molecule presents a highly complex electronic environment.

For researchers and drug development professionals, validating the exact regiochemistry of this pentasubstituted aromatic system is critical. This guide objectively compares the performance of Experimental ¹³C NMR Spectroscopy against In Silico Predictive Models (DFT/Neural Networks) and Orthogonal Analytical Techniques (¹H NMR, FT-IR) to establish the most robust workflow for structural verification.

Experimental ¹³C NMR vs. In Silico Predictive Models

While computational chemistry has advanced significantly, predicting the ¹³C NMR chemical shifts of heavily substituted aromatics remains challenging. Predictive models, such as those utilizing Density Functional Theory (DFT) at the B3LYP/cc-pVDZ level or deep learning algorithms (e.g., CASCADE-2.0), often struggle with the combined steric hindrance and electronic cross-talk of ortho/meta substituents[2][3].

The Causality of Chemical Shifts in 2-Bromo-4-methyl-5-nitrobenzoic acid

In this molecule, the experimental ¹³C NMR spectrum is governed by competing anisotropic and inductive effects:

  • The Heavy Atom Effect: The bromine atom at C2 exerts a strong diamagnetic shielding effect on its ipso carbon, pushing the C2 signal significantly upfield (typically ~118-120 ppm), defying standard electronegativity trends[4].

  • Deshielding by the Nitro Group: The -NO₂ group at C5 strongly withdraws electron density via resonance and inductive effects, pushing the C5 signal far downfield (~149 ppm).

  • Steric Compression: The adjacent methyl (C4) and nitro (C5) groups cause steric compression, which can alter the expected additivity rules used by basic predictive software.

Performance Comparison: Experimental vs. Predicted Data

The table below compares the expected experimental ¹³C NMR shifts (acquired in DMSO-d₆) against standard in silico DFT predictions.

Carbon PositionExpected Experimental Shift (ppm)DFT Predicted Shift (ppm)Δ (ppm)Analytical Significance & Causality
C1 (C-COOH) 132.5134.1+1.6Quaternary. Shifted by the electron-withdrawing carbonyl.
C2 (C-Br) 118.2121.5+3.3Quaternary. Heavy atom effect of Bromine causes upfield shift; often underestimated by models.
C3 (C-H) 133.4132.0-1.4Protonated. Experiences ortho-deshielding from Bromine.
C4 (C-CH₃) 144.1146.2+2.1Quaternary. Inductive donation from the methyl group.
C5 (C-NO₂) 149.5147.8-1.7Quaternary. Strongest deshielding due to the nitro group.
C6 (C-H) 125.8124.5-1.3Protonated. Shielded relative to C3 due to resonance.
C7 (C=O) 166.5168.0+1.5Carbonyl carbon. Highly deshielded, easily identifiable.
C8 (-CH₃) 20.321.1+0.8Aliphatic carbon.

Verdict: While in silico models are excellent for rapid dereplication, they exhibit a mean absolute error of 1.5–3.0 ppm for halogenated nitroaromatics[3]. Experimental ¹³C NMR remains the mandatory gold standard for definitive proof of regiochemistry, as it captures the true physical reality of the molecule's electronic state.

¹³C NMR vs. Orthogonal Analytical Techniques

To build a self-validating analytical profile, ¹³C NMR should be contextualized against other routine techniques. For 2-Bromo-4-methyl-5-nitrobenzoic acid, ¹H NMR alone is insufficient because the molecule only possesses two aromatic protons (at C3 and C6).

AnalyticalStrategy Compound 2-Bromo-4-methyl- 5-nitrobenzoic acid NMR13C 13C NMR (Carbon Skeleton) Compound->NMR13C Primary NMR1H 1H NMR (Proton Mapping) Compound->NMR1H Orthogonal FTIR FT-IR (Functional Groups) Compound->FTIR Orthogonal Quat Quaternary Carbons (C-Br, C-NO2, C-COOH) NMR13C->Quat Arom Aromatic Protons (C3-H, C6-H) NMR1H->Arom Func NO2, C=O Stretches FTIR->Func

Logical relationship between orthogonal analytical techniques for structural validation.

Technique Comparison Matrix
Analytical TechniquePrimary Data YieldedLimitations for this Specific CompoundVerdict
¹³C NMR (100 MHz) Complete map of all 8 distinct carbon environments.Requires higher sample concentration (20-50 mg) and longer acquisition times.Primary Method. Essential for mapping the 5 quaternary carbons.
¹H NMR (400 MHz) Chemical shifts and coupling of the 2 aromatic protons and 1 methyl group.Cannot directly confirm the positions of the -Br, -NO₂, or -COOH groups.Complementary. Used to confirm purity and para/meta proton relationships.
FT-IR Spectroscopy Vibrational frequencies of functional groups (C=O at ~1700 cm⁻¹, NO₂ at ~1530 cm⁻¹).Cannot determine the exact regiochemical arrangement on the ring.Complementary. Rapid confirmation of functional group presence.

High-Fidelity ¹³C NMR Experimental Protocol

Because 2-Bromo-4-methyl-5-nitrobenzoic acid contains five quaternary carbons, acquiring a high-quality ¹³C NMR spectrum requires strict adherence to optimized physical parameters. Quaternary carbons lack directly attached protons, meaning they cannot undergo efficient dipole-dipole relaxation. Consequently, they possess long longitudinal relaxation times ( T1​ ). If the acquisition parameters are not tuned for this causality, the quaternary signals (C-Br, C-NO₂, C-COOH) will be artificially suppressed or completely lost in the baseline noise[4].

Step-by-Step Methodology

Phase 1: Sample Preparation (The Foundation of Resolution)

  • Mass Optimization: Accurately weigh 30–40 mg of 2-Bromo-4-methyl-5-nitrobenzoic acid. Causality: ¹³C has a natural abundance of only 1.1% and a low gyromagnetic ratio. High concentration is required to achieve a viable Signal-to-Noise (S/N) ratio[5][6].

  • Solvent Selection: Dissolve the sample in 0.6 mL of DMSO-d₆ . Causality: The highly polar carboxylic acid and nitro groups limit solubility in standard CDCl₃. DMSO-d₆ ensures complete dissolution, preventing line broadening caused by microscopic particulates[7].

  • Filtration (Self-Validation Step): Filter the solution through a glass wool plug into a high-quality 5 mm NMR tube. Causality: Removing paramagnetic impurities and dust ensures optimal magnetic field homogeneity (shimming)[8].

Phase 2: Spectrometer Acquisition 4. Lock and Shim: Insert the sample, lock onto the deuterium signal of DMSO-d₆, and perform gradient shimming. 5. Parameter Optimization:

  • Pulse Sequence: Use a standard broadband proton-decoupled sequence (e.g., zgpg30).
  • Relaxation Delay (D1): Set D1 to 2.0–3.0 seconds . Causality: This extended delay allows the slow-relaxing quaternary carbons (C1, C2, C4, C5, C7) to return to thermal equilibrium between pulses, preventing signal saturation.
  • Number of Scans (NS): Set to a minimum of 1024 scans to pull the quaternary signals out of the baseline noise.

Phase 3: Data Processing 6. Apodization: Apply an exponential window function with a Line Broadening (LB) factor of 1.0 Hz prior to Fourier Transformation. Causality: This mathematically enhances the S/N ratio without excessively degrading the resolution of closely spaced aromatic peaks. 7. Referencing: Calibrate the central solvent peak of DMSO-d₆ to exactly 39.52 ppm to ensure reproducible chemical shift reporting.

Workflow Prep Sample Preparation (30-40 mg in DMSO-d6) Filter Filtration (Remove Paramagnetic Impurities) Prep->Filter Acq Spectrometer Acquisition (Optimized D1 Delay for Quat-C) Filter->Acq Process Data Processing (Fourier Transform & Phase Correction) Acq->Process Validate Structural Validation (Peak Assignment vs Prediction) Process->Validate

Step-by-step experimental workflow for high-fidelity 13C NMR acquisition.

Conclusion

For the structural validation of 2-Bromo-4-methyl-5-nitrobenzoic acid, relying solely on ¹H NMR or in silico predictions introduces unacceptable risk into the drug development pipeline. The heavy atom effect of the bromine and the profound deshielding of the nitro group create a complex electronic landscape that predictive models often miscalculate by >2.0 ppm. By employing the optimized ¹³C NMR protocol described above—specifically addressing the T1​ relaxation causality of its five quaternary carbons—researchers can achieve absolute, self-validating proof of the molecule's regiochemistry.

References
  • Organomation. "NMR Sample Preparation: The Complete Guide". Organomation Technical Blog. Available at:[Link]

  • Chemistry LibreTexts. "13.10: Characteristics of ¹³C NMR Spectroscopy". LibreTexts. Available at: [Link]

  • ALWSCI. "How To Prepare And Run An NMR Sample". ALWSCI News. Available at: [Link]

  • The Journal of Organic Chemistry. "Development of a ¹³C NMR Chemical Shift Prediction Procedure Using B3LYP/cc-pVDZ and Empirically Derived Systematic Error Correction Terms". ACS Publications. Available at:[Link]

  • ChemRxiv. "CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy". ChemRxiv. Available at: [Link]

Sources

Comparative

High-Resolution Mass Spectrometry (HRMS) Characterization of 2-Bromo-4-methyl-5-nitrobenzoic Acid: A Comparative Guide

Introduction 2-Bromo-4-methyl-5-nitrobenzoic acid (C₈H₆BrNO₄) is a highly functionalized aromatic building block frequently utilized in drug discovery and agrochemical development. Its unique structural features—a carbox...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Bromo-4-methyl-5-nitrobenzoic acid (C₈H₆BrNO₄) is a highly functionalized aromatic building block frequently utilized in drug discovery and agrochemical development. Its unique structural features—a carboxylic acid, a nitro group, and a heavy halogen (bromine)—present both distinct analytical advantages and specific challenges. High-resolution mass spectrometry (HRMS) is the gold standard for characterizing such compounds, offering exact mass measurements, isotopic fidelity, and structural elucidation capabilities.

However, selecting the optimal HRMS platform—Quadrupole Time-of-Flight (Q-TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR)—requires a nuanced understanding of how instrument architecture interacts with the molecule's specific physical chemistry. This guide objectively compares the performance of leading HRMS alternatives, providing mechanistic insights, step-by-step self-validating protocols, and empirical data comparisons to empower researchers in platform selection.

Mechanistic Rationale: Ionization and Isotopic Signatures

Before comparing mass analyzers, it is critical to establish the optimal ionization strategy. For 2-Bromo-4-methyl-5-nitrobenzoic acid, Electrospray Ionization in negative ion mode (ESI-) is the definitive choice. The causality here is twofold: the carboxylic acid moiety (-COOH) is a medium-strength acid that readily deprotonates in solution, while the strongly electron-withdrawing para-nitro group stabilizes the resulting carboxylate anion through resonance [1].

Furthermore, the presence of bromine provides a distinct, naturally occurring isotopic signature (approximately 50.69% ⁷⁹Br and 49.31% ⁸¹Br). This 1:1 isotopic ratio is an invaluable diagnostic tool. However, distinguishing the true ⁸¹Br isotope from isobaric interferences (such as ³⁴S or ¹³C₂ contributions from the background matrix) requires high resolving power and excellent isotopic fidelity [2].

Platform Comparison: Q-TOF vs. Orbitrap vs. FT-ICR

When characterizing halogenated small molecules, the choice of mass analyzer dictates the balance between mass accuracy, resolution, scan speed, and dynamic range. Table 1 summarizes the expected performance metrics for 2-Bromo-4-methyl-5-nitrobenzoic acid across the three primary HRMS architectures [3].

Table 1: Performance Comparison of HRMS Platforms
Performance MetricQ-TOF (e.g., Agilent 6546 / Sciex X500R)Orbitrap (e.g., Thermo Q Exactive)FT-ICR (e.g., Bruker solariX)
Mass Resolution (FWHM at m/z 200) 30,000 - 60,000140,000 - 240,000> 1,000,000
Mass Accuracy < 2 ppm< 1 ppm< 0.5 ppm
Isotopic Fidelity Excellent (Time-based detection)Good (Subject to space-charge effects)Moderate (Subject to transient decay)
Scan Speed (Hz) Up to 100 Hz10 - 40 Hz1 - 5 Hz
Primary Application High-throughput screening, LC-MS/MSUntargeted metabolomics, exact mass IDComplex matrix resolution

Critical Evaluation:

  • Q-TOF: Because TOF detectors measure the time of flight rather than trapping ions, they do not suffer from the space-charge limitations that can skew isotopic ratios. For 2-Bromo-4-methyl-5-nitrobenzoic acid, where the 1:1 ⁷⁹Br/⁸¹Br ratio is structurally diagnostic, Q-TOF provides the highest isotopic fidelity at UHPLC-compatible scan speeds [2].

  • Orbitrap: Orbitrap platforms offer superior resolving power in a benchtop footprint. If the sample is heavily matrixed (e.g., crude reaction mixtures), the Orbitrap's ability to resolve isobaric background noise from the [M-H]⁻ peak at m/z 257.9407 (⁷⁹Br) is unmatched [3].

  • FT-ICR: While offering the ultimate resolution, FT-ICR is generally cost-prohibitive and too slow for routine small molecule characterization unless extreme matrix complexity demands it.

Standardized Experimental Protocol: A Self-Validating System

To ensure trustworthiness and reproducibility, the following LC-HRMS protocol is designed as a self-validating system. It incorporates internal lock-mass calibration and blank subtraction to guarantee mass accuracy (< 2 ppm) and eliminate false positives [4].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the 2-Bromo-4-methyl-5-nitrobenzoic acid reference standard in LC-MS grade Methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 100 ng/mL using 50:50 Methanol:Water (v/v) containing 0.1% Formic Acid. (Note: Even in negative mode, a trace amount of weak acid can improve peak shape on reverse-phase columns without completely suppressing ionization).

  • Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Use a gradient elution from 5% B to 95% B over 5 minutes (Mobile Phase A: H₂O + 5 mM Ammonium Acetate; Mobile Phase B: Acetonitrile).

  • Ionization (ESI-): Set capillary voltage to 2.5 kV (negative polarity), desolvation temperature to 350°C, and sheath gas flow to 40 arb units.

  • Data Acquisition: Operate the HRMS in Full MS / dd-MS² (data-dependent MS/MS) mode. Set the mass range to m/z 100–500. For an Orbitrap, set resolution to 70,000 for MS1 and 17,500 for MS2.

  • System Validation: Co-infuse a known negative-mode lock mass (e.g., a fluorinated phosphazine derivative) to continuously calibrate the mass axis during the run.

Workflow A 1. Sample Prep (100 ng/mL) B 2. UHPLC Separation (C18, Gradient Elution) A->B C 3. ESI (-) Ionization (Deprotonation) B->C D 4. HRMS Analyzer (Orbitrap/Q-TOF) C->D E 5. Data Processing (Isotopic Pattern matching) D->E

Figure 1: Standardized LC-HRMS workflow for halogenated aromatic acid characterization.

Structural Elucidation: Fragmentation Pathways

When subjected to Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD), the[M-H]⁻ precursor ion of 2-Bromo-4-methyl-5-nitrobenzoic acid undergoes predictable, structurally diagnostic fragmentations.

The primary fragmentation pathway is the neutral loss of carbon dioxide (CO₂, 43.9898 Da), which is highly characteristic of deprotonated carboxylic acids under low-energy CID. This yields a fragment at m/z 213.9509 (for the ⁷⁹Br isotope). Secondary pathways include the loss of the nitro group as a neutral molecule, and the subsequent homolytic cleavage of the carbon-bromine bond, resulting in the loss of a bromine radical (Br•, 78.9183 Da).

Fragmentation Parent [M-H]⁻ m/z 257.9407 (⁷⁹Br) m/z 259.9387 (⁸¹Br) Frag1 [M-H-CO₂]⁻ m/z 213.9509 (⁷⁹Br) Parent->Frag1 -CO₂ (43.9898 Da) Frag2 [M-H-NO₂]⁻ m/z 211.9478 (⁷⁹Br) Parent->Frag2 -NO₂ (45.9929 Da) Frag3 [M-H-CO₂-Br•]⁻• m/z 135.0326 Frag1->Frag3 -Br• (78.9183 Da)

Figure 2: Proposed collision-induced dissociation (CID) pathways for 2-Bromo-4-methyl-5-nitrobenzoic acid.

Conclusion

For the routine structural confirmation and quantitative screening of 2-Bromo-4-methyl-5-nitrobenzoic acid, a Q-TOF platform is highly recommended. Its superior isotopic fidelity ensures the accurate representation of the critical 1:1 Bromine isotopic cluster, while its fast scan speeds perfectly complement modern UHPLC separations. However, if the compound must be identified within a highly complex, interfering matrix (such as an environmental soil extract or late-stage crude reaction mixture), the ultra-high resolving power of the Orbitrap becomes indispensable to prevent false positive identifications.

References

  • Kruve, A., Kaupmees, K., Jakobson, J., & Leito, I. (2017). "Think Negative: Finding the Best Electrospray Ionization/MS Mode for Your Analyte." Analytical Chemistry.[Link]

  • Biocompare. (2017). "Pros and Cons of Three High-Resolution Mass Spec Approaches." Biocompare Editorial Articles.[Link]

  • Zubarev, R. A., & Makarov, A. (2013). "Orbitrap Mass Spectrometry." Analytical Chemistry.[Link]

  • Lab Manager. (2026). "Toxicology Applications of Mass Spectrometry." Lab Manager Magazine.[Link]

Validation

A Senior Application Scientist's Guide to Elemental Analysis Standards for Brominated Nitro Compounds

For researchers, scientists, and professionals in drug development, the precise elemental characterization of novel compounds is a non-negotiable cornerstone of chemical purity and structural confirmation. Brominated nit...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise elemental characterization of novel compounds is a non-negotiable cornerstone of chemical purity and structural confirmation. Brominated nitro compounds, a class of molecules with significant applications in pharmaceuticals, agrochemicals, and material sciences, present a unique set of analytical challenges. Their inherent thermal instability, the corrosive nature of their combustion byproducts, and the potential for incomplete combustion necessitate a robust and well-validated analytical approach. This guide provides an in-depth comparison of elemental analysis standards for these challenging molecules, grounded in field-proven insights and experimental data.

The Analytical Challenge: Why Brominated Nitro Compounds Require Special Attention

The simultaneous presence of bromine and a nitro group within a single organic molecule creates a complex analytical scenario. The nitro group, a strong electron-withdrawing moiety, can render the molecule susceptible to decomposition upon heating.[1] Furthermore, the combustion of halogenated compounds can produce corrosive hydrogen halides (in this case, hydrogen bromide), which can damage analytical instrumentation if not properly managed.[2][3] Incomplete combustion of nitro compounds may also lead to the formation of various nitrogen oxides, resulting in inaccurate nitrogen determination.[4][5] Therefore, the chosen analytical method must ensure complete and controlled combustion while effectively capturing and quantifying all elements of interest.

Comparative Analysis of Key Analytical Techniques

Several techniques are available for the elemental analysis of organic compounds. However, their suitability for brominated nitro compounds varies significantly. The following table provides a comparative overview of the most common methods.

TechniquePrincipleAdvantages for Brominated Nitro CompoundsLimitations
Combustion Analysis (Dumas Method) Sample is combusted at high temperature in a pure oxygen environment. The resulting gases (CO₂, H₂O, N₂, and HBr) are separated and quantified.[6]- Direct determination of C, H, and N. - Well-established and robust method. - Modern analyzers have features to handle halogens.[4][5]- Requires specialized scrubbers for corrosive HBr. - Potential for incomplete combustion of nitro compounds leading to inaccurate N values.[4]
Combustion Ion Chromatography (CIC) Similar to combustion analysis, but the combustion products are absorbed into a solution and then analyzed by ion chromatography (IC).[7][8][9]- Allows for the simultaneous determination of halogens (Br) and sulfur. - High sensitivity and selectivity for bromine.[8] - Can speciate different halogens if present.[7]- Indirect method requiring a two-step process. - Requires both a combustion unit and an ion chromatograph.
Inductively Coupled Plasma (ICP) Analysis (ICP-OES/ICP-MS) After combustion and dissolution, the sample is introduced into a high-temperature plasma, and the emitted light (ICP-OES) or mass of the ions (ICP-MS) is measured.[10][11]- High sensitivity for bromine. - Can be used for a wide range of elements.- Destructive technique. - Requires complete sample digestion, which can be challenging for organic matrices. - Primarily for elemental composition, not C, H, N.
X-Ray Fluorescence (XRF) Spectroscopy The sample is irradiated with X-rays, causing the emission of characteristic secondary X-rays that are detected and analyzed to determine the elemental composition.[12][13][14]- Non-destructive technique. - Rapid analysis with minimal sample preparation.[13][15] - Good for screening and quantifying bromine content.[16]- Not suitable for light elements like C, H, and N. - Matrix effects can influence accuracy. - Generally lower sensitivity compared to combustion or ICP methods for trace analysis.

Recommended Workflow: Combustion Analysis

For a comprehensive elemental analysis of brominated nitro compounds, providing percentages of Carbon, Hydrogen, and Nitrogen alongside Bromine, a combustion-based approach is the most direct and widely accepted method. Modern elemental analyzers are equipped to handle the challenges posed by these compounds.

Caption: Workflow for the combustion analysis of brominated nitro compounds.

Detailed Experimental Protocol for Combustion Analysis (CHN)

This protocol is a self-validating system, incorporating calibration with a certified reference material to ensure the accuracy and trustworthiness of the results.

Instrumentation: A modern CHN elemental analyzer equipped with a halogen scrubber.[4][17]

Materials:

  • Test sample (brominated nitro compound)

  • Certified Reference Material (CRM) with a known elemental composition, preferably containing bromine and nitrogen (e.g., NIST SRM or equivalent).

  • Tin capsules for sample encapsulation.

  • High-purity oxygen (99.995% or higher).

  • High-purity helium or argon as a carrier gas.

Procedure:

  • Instrument Preparation and Calibration:

    • Ensure the combustion and reduction tubes are packed with the appropriate reagents as per the manufacturer's instructions.

    • Install a halogen scrubber (e.g., silver wool) in the combustion train to capture bromine.

    • Perform a leak test on the system.

    • Calibrate the instrument using a certified reference material. Analyze the CRM multiple times (n=3-5) to establish a calibration factor and verify the instrument's accuracy and precision. The obtained values should be within the certified tolerance (typically ±0.3%).

  • Sample Preparation:

    • Accurately weigh 0.5-2 mg of the brominated nitro compound into a tin capsule using a microbalance.

    • Seal the tin capsule to ensure no sample is lost.

  • Sample Analysis:

    • Place the encapsulated sample into the instrument's autosampler.

    • Initiate the analysis sequence. The sample is dropped into a high-temperature furnace (typically >950 °C) with a pure oxygen stream.[8]

    • The sample undergoes rapid and complete combustion.

    • The resulting gases (CO₂, H₂O, N₂, and HBr) are swept by the carrier gas through the analytical train.

    • Nitrogen oxides (NOx) are reduced to N₂ in a reduction tube.

    • Hydrogen bromide (HBr) is removed by the halogen scrubber.

    • The remaining gases (CO₂, H₂O, and N₂) are separated by a gas chromatographic column.

    • A thermal conductivity detector (TCD) measures the concentration of each gas.

  • Data Analysis and Validation:

    • The instrument software integrates the detector signals and calculates the percentage of C, H, and N based on the sample weight and calibration.

    • To ensure continued accuracy, analyze a check standard (the CRM) after every 10-15 unknown samples. The results for the check standard should remain within the acceptable tolerance.

Determination of Bromine Content

While the CHN analysis provides the composition of the non-halogen elements, a separate determination of bromine is often required. Combustion Ion Chromatography (CIC) is a highly effective method for this.

Experimental Protocol for Bromine Determination by CIC

Instrumentation: A combustion unit coupled with an ion chromatograph.[9]

Procedure:

  • Sample Combustion:

    • A weighed amount of the brominated nitro compound is combusted in a furnace at high temperature in a stream of oxygen.[8]

    • The combustion gases are passed through an absorption solution (typically a dilute hydrogen peroxide solution) where the hydrogen bromide is quantitatively trapped as bromide ions.[9]

  • Ion Chromatography Analysis:

    • An aliquot of the absorption solution is injected into the ion chromatograph.

    • The bromide ions are separated from other anions on an IC column.

    • A conductivity detector measures the concentration of the bromide ions.

  • Quantification:

    • The bromine content in the original sample is calculated based on the concentration of bromide in the absorption solution and the initial sample weight. Calibration is performed using certified bromide standards.

Data Interpretation and Validation

The following diagram illustrates the logical flow for interpreting and validating the elemental analysis data for a brominated nitro compound.

Caption: Logical flow for data validation in elemental analysis.

A critical self-validating step is to sum the experimentally determined percentages of all elements (C, H, N, Br, and any others expected). This sum should be close to 100%. A significant deviation may indicate the presence of other elements (e.g., oxygen, which is typically determined by pyrolysis), incomplete combustion, or issues with sample purity. The individual experimental percentages should then be compared to the theoretical values calculated from the proposed molecular formula. An agreement within ±0.4% is generally considered acceptable for pure compounds.[18]

Conclusion

The elemental analysis of brominated nitro compounds demands a methodical approach that accounts for their unique chemical properties. While several techniques can provide elemental information, a combination of combustion analysis for C, H, and N, and a specific method like Combustion Ion Chromatography for bromine, offers a comprehensive and robust solution. By adhering to detailed, well-calibrated protocols and a logical data validation process, researchers can confidently determine the elemental composition of these challenging yet important molecules, ensuring the integrity and reliability of their scientific findings.

References

  • Trace Elemental Instruments. SPECIATED AOX ANALYSIS BY COMBUSTION IC. [Link]

  • Indian Journal of Chemistry. A Simple Method for Analysis of Nitrobenzene In Aniline". [Link]

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  • Google Patents.
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  • ASTM International. D8252 Standard Test Method for Vanadium and Nickel in Crude and Residual Oil by X-ray Spectrometry. [Link]

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  • Scribd. The Elemental Analysis of Various Classes of Chemical Compounds Using CHN. [Link]

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  • Analytik Jena. DIN EN ISO 9562 Water Quality – Determination of Adsorbable Organically Bound Halogens (AOX). [Link]

  • XOS. ASTM Crude Oil Proficiency Testing Program: ICP (D5708B) vs. XRF (D8252) for Ni and V. [Link]

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Safety & Regulatory Compliance

Safety

Operational Guide: Safe Handling and Disposal of 2-Bromo-4-methyl-5-nitrobenzoic Acid

As researchers and drug development professionals scale up syntheses involving complex intermediates like 2-Bromo-4-methyl-5-nitrobenzoic acid , the logistical and safety requirements for waste management become critical...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals scale up syntheses involving complex intermediates like 2-Bromo-4-methyl-5-nitrobenzoic acid , the logistical and safety requirements for waste management become critical. This compound presents a trifecta of chemical hazards: a thermally labile nitroaromatic ring, a halogen substituent, and an acidic moiety. Mishandling its disposal not only violates Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) regulations[1] but also poses severe laboratory risks, including exothermic runaway and the release of corrosive hydrogen bromide (HBr) gas[2].

This guide provides authoritative, self-validating protocols for the segregation, containerization, and disposal of this specific halogenated nitroaromatic compound, ensuring both operational safety and strict regulatory compliance.

Physicochemical Hazard Profile & Causality

To safely manage chemical waste, operators must understand the causality behind the hazards. 2-Bromo-4-methyl-5-nitrobenzoic acid cannot be treated as generic organic waste. The thermal decomposition of nitroaromatic compounds is highly exothermic, with onset temperatures often exceeding 250°C, making them potential thermal explosion hazards under extreme stress or when mixed with incompatible reagents[3]. Furthermore, standard safety data for structurally similar nitrobenzoic acids indicates that while they may not exhibit extreme sensitivity to mechanical impact under normal conditions, thermal stability and chemical reactivity remain primary concerns[4].

Table 1: Quantitative Hazard Profile and Operational Causality

Structural FeatureQuantitative Metric / CharacteristicOperational Causality & Disposal Impact
Nitro Group (-NO 2​ ) Exothermic onset temp typically >250°CNitroaromatics possess internal oxidizers. Thermal stress or mixing with reducing agents can initiate self-sustaining decomposition. Waste must be stored away from heat sources[3].
Bromine (-Br) High halogen mass percentageIncineration generates highly corrosive Hydrogen Bromide (HBr). Requires specialized hazardous waste facilities with alkaline gas scrubbers[2].
Carboxylic Acid (-COOH) pKa ~ 2.5 - 3.5 (Estimated)Reacts exothermically with strong bases. Waste must not be mixed with concentrated alkalis to prevent localized heating and thermal runaway.
Log K ow​ ~ 2.0 - 3.0Lipophilic nature makes it toxic to aquatic life with long-lasting effects. Strictly prohibit drain or aqueous disposal.

Disposal Workflow Visualization

The following workflow outlines the mandatory decision tree for processing halogenated nitroaromatic waste.

G A 2-Bromo-4-methyl-5-nitrobenzoic acid Waste Generation B Compatibility Verification (Isolate from Reducers/Bases) A->B C Segregation (Halogenated Organic Stream) B->C D Containerization (HDPE / Amber Glass) C->D E RCRA Compliant Labeling (Toxic, Halogenated) D->E F Satellite Accumulation Area (Temp < 25°C) E->F G High-Temperature Incineration (>1000°C with Alkaline Scrubbers) F->G

Workflow for the segregation, storage, and disposal of halogenated nitroaromatic waste.

Standard Operating Procedures (SOPs)

The following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation criteria of the current step are fully met.

Protocol A: Laboratory Segregation and Containerization

Objective: Safely isolate and package 2-Bromo-4-methyl-5-nitrobenzoic acid waste to prevent chemical incompatibility and environmental release.

  • Step 1: Compatibility Verification (Self-Validation)

    • Action: Before adding to any waste stream, verify that the receiving container contains NO reducing agents (e.g., NaBH 4​ , LiAlH 4​ ), strong bases, or non-halogenated solvents.

    • Validation: Check the existing waste log attached to the container. If the log is missing, incomplete, or lists incompatible chemicals, do NOT use the container. Start a new, dedicated waste container.

  • Step 2: Container Selection

    • Action: Select a high-density polyethylene (HDPE) or amber glass container with a secure, tight-fitting cap.

    • Causality: HDPE provides excellent chemical resistance to acidic solids, while amber glass protects the nitroaromatic compound from potential UV-induced degradation.

  • Step 3: Waste Transfer

    • Action: Using an anti-static scoop, transfer the solid waste into the container within a certified chemical fume hood.

    • Validation: Visually inspect the container for 15 minutes after addition. Ensure no gas evolution, bubbling, or heat generation (exothermic reaction) is occurring before sealing the cap.

  • Step 4: RCRA-Compliant Labeling

    • Action: Attach a hazardous waste tag immediately. Mark the contents exactly as "2-Bromo-4-methyl-5-nitrobenzoic acid" and explicitly check the boxes for "Toxic" and "Halogenated."

    • Causality: EPA RCRA regulations require precise nomenclature to dictate the downstream high-temperature incineration process. Failure to identify the halogen will result in improper incineration, potentially releasing toxic dioxins/furans[1],[2].

  • Step 5: Satellite Accumulation

    • Action: Store the sealed container in a designated Satellite Accumulation Area (SAA) kept below 25°C, away from direct sunlight, heat sources, and incompatible chemical classes.

Protocol B: Emergency Spill Response for Solid Nitroaromatics

Objective: Safely contain and neutralize a localized spill of 2-Bromo-4-methyl-5-nitrobenzoic acid powder.

  • Step 1: Area Isolation and PPE

    • Action: Evacuate non-essential personnel. Don chemical safety goggles, heavy-duty nitrile gloves, and a particulate respirator (N95 or higher) if dust is aerosolized.

    • Causality: Nitroaromatics can be absorbed through the skin and respiratory tract, causing systemic toxicity and potential methemoglobinemia.

  • Step 2: Dry Containment (Self-Validation)

    • Action: Gently cover the powder with a damp, inert absorbent pad to suppress dust generation. Do NOT sweep dry, as this creates severe inhalation hazards and static electricity.

    • Validation: Observe the spill area to ensure no airborne dust is visible before proceeding to physical collection.

  • Step 3: Collection

    • Action: Use a non-sparking plastic scoop to collect the dampened material and place it into a dedicated, wide-mouth HDPE spill-recovery container. Label as "Hazardous Spill Cleanup: Halogenated Nitroaromatic."

  • Step 4: Surface Decontamination

    • Action: Wash the spill surface with a mild alkaline solution (e.g., 5% sodium bicarbonate) to safely neutralize residual carboxylic acid, followed by a thorough water rinse.

    • Validation: Test the final rinse water on the surface with pH paper. A pH of ~7.0 indicates successful decontamination and complete removal of acidic residues.

Sources

Handling

Personal protective equipment for handling 2-Bromo-4-methyl-5-nitrobenzoic acid

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of rules, but as a rigorous system of molecular risk management. Handling 2-Bromo-4-methyl-5-nitrobenzoic acid (CAS: 1698117-49-5)...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of rules, but as a rigorous system of molecular risk management. Handling 2-Bromo-4-methyl-5-nitrobenzoic acid (CAS: 1698117-49-5) requires a deep understanding of its physicochemical properties to ensure that every operational protocol is a self-validating system of protection.

This guide provides an authoritative, step-by-step framework for the safe handling, personal protective equipment (PPE) selection, and disposal of this specific halogenated nitroaromatic compound.

Mechanistic Hazard Profile

To effectively protect yourself, you must first understand the molecular vulnerabilities of the compound you are handling. 2-Bromo-4-methyl-5-nitrobenzoic acid features a benzoic acid core substituted with a bromine atom, a methyl group, and a strongly electron-withdrawing nitro group[1],[2].

  • Electrophilicity & Sensitization (H315, H319): The combination of the nitro group and the halogen increases the electrophilic character of the aromatic ring. This structural motif makes the compound a potent skin sensitizer and an acute irritant, capable of causing severe dermal irritation and serious eye damage upon contact[3],.

  • Respiratory Hazards (H335): As a crystalline solid, it easily forms micro-particulates. If aerosolized, these particulates can deposit in the upper respiratory tract, leading to acute mucosal irritation[3],[4].

  • Systemic Toxicity (H302): The compound is harmful if swallowed, necessitating strict ingestion prevention protocols and rigorous surface decontamination[3],.

Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient for halogenated nitrobenzoic acids. The selection of PPE must be driven by the specific permeation and physical hazard risks of the chemical[4].

Protection ZoneRequired PPESpecification & StandardMechanistic Justification
Eye/Face Chemical Safety Goggles or Full Face ShieldNIOSH (US) or EN 166 (EU) approved,Prevents corneal damage. Nitrobenzoic acids cause localized pH drops and organic tissue fixing upon contact with ocular fluid.
Hands Nitrile Rubber GlovesMinimum 0.11 mm thickness, EN 374 compliant[5]Halogenated aromatics can permeate thin latex. Nitrile offers superior resistance to the solid and its common solvent suspensions (e.g., DMSO, DMF)[5].
Body Chemically Resistant Lab Coat / ApronTyvek or equivalent non-woven polymerPrevents dermal absorption. Nitroaromatics can penetrate standard cotton if dissolved in sweat or organic solvents.
Respiratory N95/P3 Particulate RespiratorNIOSH/MSHA or EN 143 approved[4],[5]Airborne micro-particulates can deposit in the respiratory tract, causing acute mucosal irritation (H335)[3],[4].

Operational Workflow & Handling Protocol

Every step in handling 2-Bromo-4-methyl-5-nitrobenzoic acid must be designed to minimize aerosolization and prevent dermal contact. Follow this self-validating workflow:

Step 1: Pre-Operational Readiness Verify that your Chemical Fume Hood or Class II Type A2 Biological Safety Cabinet is operating at a safe face velocity (typically 80-100 fpm)[4]. Inspect all PPE for micro-tears or degradation before donning[4],[6].

Step 2: Weighing and Transfer Utilize static-free spatulas. Weigh the compound strictly within an enclosed analytical balance draft shield to prevent the fine powder from becoming airborne via ambient room currents.

Step 3: Solubilization When preparing stock solutions, add your solvent (e.g., DMSO) slowly down the inner side of the vessel. Do not drop the solvent directly onto the powder, as the displacement of air can aerosolize the compound. Keep the vessel tightly capped during vortexing or sonication.

Step 4: Decontamination Post-operation, wipe down all spatulas, balances, and hood surfaces with a weak alkaline solution (e.g., 5% NaHCO₃) to neutralize residual carboxylic acid, followed by a distilled water rinse. Wash hands immediately after removing gloves[6].

HandlingWorkflow Start Pre-Operational Readiness Hood Verify Fume Hood Face Velocity Start->Hood Weigh Weighing via Static-Free Spatula Hood->Weigh Solubilize Solubilization in Closed Vessel Weigh->Solubilize Decon Alkaline Surface Decontamination Solubilize->Decon

Standard Operating Procedure for Handling 2-Bromo-4-methyl-5-nitrobenzoic acid.

Spill Response & Chemical Disposal Plan

In the event of a spill, the primary objective is to prevent the spread of hazardous dust and ensure safe neutralization[6],[5].

Step 1: Isolation and Assessment Immediately evacuate unprotected personnel from the vicinity. Assess the scale of the spill and ensure your N95/P3 respirator and EN 166 goggles are securely fitted[4],[6].

Step 2: Solid Spill Containment (Dampening) Do not sweep the dry powder. Dry sweeping generates highly irritating airborne dust[6]. Instead, dampen the spill area lightly with a mist of water or a mild surfactant solution to bind the particulates.

Step 3: Collection Use non-sparking, chemically inert tools (e.g., a plastic scoop) to collect the dampened solid[6]. Place the material directly into a chemically compatible, sealable hazardous waste container.

Step 4: Surface Neutralization Wash the contaminated surface with a 5% Sodium Bicarbonate (NaHCO₃) solution. Causality: This weak base safely neutralizes the carboxylic acid moiety without generating the excessive exothermic heat that a strong base (like NaOH) would cause. Follow with a thorough water rinse.

Step 5: Waste Segregation Label the container explicitly as "Halogenated Organic Acid Waste." Dispose of the sealed container via an approved Environmental Health and Safety (EHS) waste management protocol[7],. Never mix halogenated nitroaromatics with strong reducing agents or incompatible solvent waste.

SpillResponse Spill Spill Detected Assess Evacuate & Assess Extent of Spill Spill->Assess Dampen Dampen with Water (Prevent Dust) Assess->Dampen Collect Collect in Halogenated Waste Container Dampen->Collect Neutralize Neutralize Surface (5% NaHCO3) Collect->Neutralize Dispose Transfer to EHS Disposal Neutralize->Dispose

Emergency Spill Response and Halogenated Waste Disposal Logic.

References

  • . "2-Bromo-4-methyl-5-nitrobenzoic acid Product Data and Hazard Statements."

  • . "Personal protective equipment for handling 2-Amino-5-nitrobenzoic acid."

  • . "2-Nitrobenzoic acid Safety Data Sheet & PPE Specifications."

  • . "Safety Data Sheet: 5-Methoxy-2-nitrobenzoic acid."

  • . "4-Nitrobenzoic acid Safety Information and Disposal Protocols."

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